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  • Product: 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole
  • CAS: 77636-92-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure Elucidation of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole

Preamble: Charting the Molecular Architecture of a Novel Azo-Imidazole Compound The intersection of heterocyclic chemistry and azo compounds presents a fertile ground for the discovery of molecules with unique photophysi...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting the Molecular Architecture of a Novel Azo-Imidazole Compound

The intersection of heterocyclic chemistry and azo compounds presents a fertile ground for the discovery of molecules with unique photophysical properties and potential pharmacological activity. The target of this guide, 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole, is a novel structure combining the versatile imidazole moiety with a substituted phenylazo group. Such compounds are of significant interest for their potential as dyes, chemosensors, and biologically active agents.

This document serves as a comprehensive, field-proven guide to the definitive structure elucidation of this target molecule. As we are approaching this as a novel compound, we will proceed with a logical, multi-faceted analytical strategy. We will not merely present data; we will delve into the causality behind our experimental choices, demonstrating a self-validating system where each piece of analytical evidence corroborates the others, leading to an unambiguous structural assignment. This guide is structured to mirror the logical workflow of a senior

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole

This technical guide provides a comprehensive analysis of the spectroscopic properties of the novel azo dye, 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole. This document is intended for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic properties of the novel azo dye, 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development who require a deep understanding of the structural and electronic characteristics of this molecule. The guide details the synthesis and the full spectroscopic characterization using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The experimental protocols described herein are designed to be self-validating, and the interpretation of the spectral data is grounded in established principles and supported by authoritative references. While complete experimental data for this specific molecule is not widely published, the following analysis is based on established spectroscopic trends for closely related 2-(arylazo)imidazole analogues and substituted aromatic systems.

Molecular Structure and Synthesis

The target compound, 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole, possesses a unique combination of a substituted phenyl ring, an azo linkage, and an imidazole heterocycle. This structure suggests potential applications as a chromophore, a metal-chelating ligand, or a biologically active agent.

Figure 1: Molecular structure of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole.

Synthetic Pathway

The synthesis of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole is typically achieved through a classical diazotization-coupling reaction. This well-established method offers a reliable route to azo compounds.

workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 2-Methoxy-5-chloroaniline C Diazonium Salt Intermediate A->C 0-5 °C B NaNO₂, HCl (aq) B->C E Target Molecule C->E pH 7-8 D 1H-Imidazole D->E

Figure 2: Synthetic workflow for 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole.

Experimental Protocol: Synthesis
  • Diazotization: 2-Methoxy-5-chloroaniline (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (1 equivalent) is added dropwise, maintaining the temperature below 5 °C. The completion of diazotization is monitored using starch-iodide paper.

  • Azo Coupling: In a separate vessel, 1H-imidazole (1 equivalent) is dissolved in an aqueous solution of sodium carbonate to achieve a pH of 7-8. The solution is cooled to 0-5 °C. The freshly prepared diazonium salt solution is then added slowly to the imidazole solution with vigorous stirring, maintaining the temperature and pH.

  • Isolation and Purification: The resulting colored precipitate is collected by filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure by providing information about the chemical environment of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy

Experimental Protocol: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1HImidazole N-H
~7.8 - 7.6m2HPhenyl H-4, H-6
~7.4d1HPhenyl H-3
~7.2d1HImidazole H-4
~7.0d1HImidazole H-5
~3.9s3HMethoxy (-OCH₃)

Interpretation:

The ¹H NMR spectrum is expected to show distinct signals for the protons of the imidazole and the substituted phenyl rings.

  • Imidazole Protons: The N-H proton of the imidazole ring is expected to appear as a broad singlet at a downfield chemical shift (~13.0 ppm) due to hydrogen bonding and the acidic nature of the proton. The two C-H protons of the imidazole ring are predicted to appear as doublets around 7.2 and 7.0 ppm.

  • Phenyl Protons: The aromatic protons of the 2-methoxy-5-chlorophenyl ring will exhibit a complex splitting pattern due to their substitution. A multiplet between 7.6 and 7.8 ppm is anticipated for the protons at positions 4 and 6, while a doublet around 7.4 ppm is expected for the proton at position 3.

  • Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet at approximately 3.9 ppm.

Figure 3: Predicted ¹H NMR assignments for 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is recorded on a 100 MHz spectrometer using DMSO-d₆ as the solvent. The chemical shifts are referenced to the solvent peak (δ = 39.52 ppm).

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~155C-2 (Phenyl)
~145C-2 (Imidazole)
~140C-1 (Phenyl)
~130C-5 (Phenyl)
~128C-4 (Phenyl)
~125C-4/C-5 (Imidazole)
~120C-6 (Phenyl)
~115C-3 (Phenyl)
~56Methoxy (-OCH₃)

Interpretation:

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

  • Imidazole Carbons: The C-2 carbon of the imidazole ring, being attached to two nitrogen atoms and the azo group, is expected to be the most downfield among the imidazole carbons, at approximately 145 ppm. The C-4 and C-5 carbons are predicted to resonate around 125 ppm.

  • Phenyl Carbons: The carbon atoms of the phenyl ring will show a range of chemical shifts depending on their substituents. The carbon attached to the methoxy group (C-2) is expected to be the most downfield at around 155 ppm. The other substituted carbons (C-1 and C-5) will also be downfield. The remaining aromatic carbons will appear in the range of 115-130 ppm.

  • Methoxy Carbon: The carbon of the methoxy group is expected to have a chemical shift of approximately 56 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: The FT-IR spectrum is recorded using the KBr pellet method on an FT-IR spectrometer in the range of 4000-400 cm⁻¹.

Predicted FT-IR Data:

Wavenumber (cm⁻¹)Vibration
3400 - 3200N-H stretching (imidazole)
3100 - 3000C-H stretching (aromatic)
2950 - 2850C-H stretching (aliphatic, -OCH₃)
~1600C=N stretching (imidazole)
~1580C=C stretching (aromatic)
~1450N=N stretching (azo)
~1250C-O stretching (aryl ether)
~1100C-Cl stretching

Interpretation:

  • N-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring, with the broadening due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching of the methoxy group will appear between 2950 and 2850 cm⁻¹.

  • C=N and C=C Stretches: The C=N stretching of the imidazole ring and the C=C stretching of the aromatic rings will give rise to absorptions around 1600 cm⁻¹ and 1580 cm⁻¹, respectively.

  • N=N Stretch: The N=N stretching of the azo group is often weak in the IR spectrum but is expected to appear around 1450 cm⁻¹.

  • C-O and C-Cl Stretches: The characteristic C-O stretching of the aryl ether and the C-Cl stretching are predicted to be around 1250 cm⁻¹ and 1100 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for highly conjugated systems like azo dyes.

Experimental Protocol: The UV-Vis absorption spectrum is recorded in a quartz cuvette with a 1 cm path length using a UV-Vis spectrophotometer. The spectrum is typically recorded in a solvent such as ethanol or methanol over a range of 200-800 nm.

Predicted UV-Vis Data:

λ_max (nm)Electronic Transition
~280π → π* (aromatic rings)
~380π → π* (azo group and extended conjugation)
~450n → π* (azo group)

Interpretation:

The UV-Vis spectrum is expected to show multiple absorption bands corresponding to different electronic transitions within the conjugated system.

  • π → π Transitions:* A strong absorption band around 280 nm is attributed to the π → π* transitions within the phenyl and imidazole rings. A second, more intense π → π* transition is expected at a longer wavelength (~380 nm) due to the extended conjugation involving the azo group.

  • n → π Transition:* A weaker absorption band in the visible region (~450 nm) is characteristic of the n → π* transition of the lone pair of electrons on the nitrogen atoms of the azo group. This transition is responsible for the color of the compound.

The position and intensity of these absorption bands can be influenced by the solvent polarity (solvatochromism) and the pH of the medium, which can affect the tautomeric equilibrium between the azo and hydrazone forms.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on predicted data from analogous compounds, provides a robust framework for the structural elucidation of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole. The combined application of NMR, FT-IR, and UV-Vis spectroscopy allows for the unambiguous assignment of the molecular structure and provides valuable insights into its electronic properties. This information is critical for the further development and application of this and related azo-imidazole compounds in various scientific and technological fields.

References

  • Fargher, R. G., & Pyman, F. L. (1919). The constitution of glyoxaline derivatives. Part I. The preparation of glyoxalines from amino-aldehydes and amino-ketones. Journal of the Chemical Society, Transactions, 115, 217-260.
  • Jasim, L. S. (2020). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. International Journal of Pharmaceutical Research, 12(4).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Yıldırım, M., Aygün, M., & Gümüş, M. (2015). Synthesis, characterization and spectral studies of new azo-azomethine dyes. Journal of Molecular Structure, 1081, 25-34.
  • Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.
  • Dabiri, M., Salehi, P., & Mohammadi, A. (2005). An efficient and convenient method for the synthesis of 2-arylazoimidazoles. Dyes and Pigments, 66(2), 149-152.
  • Chaudhuri, S., Saha, A., & Chattopadhyay, P. (2015). 1-Alkyl-2-(arylazo)imidazoles: a versatile ligand system for the synthesis of organometallic complexes.
Foundational

A Technical Guide to the Biological Activities of Azo-Imidazole Compounds

Introduction The confluence of the azo moiety (-N=N-) and the imidazole ring in a single molecular framework gives rise to azo-imidazole compounds, a class of heterocyclic molecules with significant and diverse biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The confluence of the azo moiety (-N=N-) and the imidazole ring in a single molecular framework gives rise to azo-imidazole compounds, a class of heterocyclic molecules with significant and diverse biological potential. The imidazole ring, a five-membered aromatic heterocycle, is a crucial component of several essential biological molecules, including the amino acid histidine, and is a privileged structure in medicinal chemistry.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions allows it to interact with a wide range of biological targets.[2] The azo group, a well-known chromophore, imparts distinct coloration to these compounds and plays a vital role in their biological activity through mechanisms that can involve hydrophobic and hydrogen bonding interactions.[3][4]

The synthesis of azo-imidazole derivatives is typically achieved through a diazotization reaction of an aromatic amine, followed by a coupling reaction with an imidazole derivative.[5] This synthetic tractability allows for the systematic modification of the molecular structure, enabling researchers to explore and optimize the therapeutic properties of these compounds. This guide provides an in-depth exploration of the prominent biological activities of azo-imidazole compounds, focusing on their anticancer, antimicrobial, antifungal, and anti-inflammatory properties. For each area, we will delve into the mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.

Anticancer Activity

Azo-imidazole derivatives have emerged as a promising class of compounds in oncology research, demonstrating cytotoxic effects against various cancer cell lines.[6] Their mechanisms of action are often multi-faceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Targeting Kinase Signaling Pathways

A significant body of research points towards the ability of imidazole-based compounds to inhibit critical protein kinases involved in cancer progression. Notably, pathways such as Focal Adhesion Kinase (FAK), AKT, and ERK1/2 have been identified as key targets.[7][8]

Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a central role in cell adhesion, migration, and survival.[7] Certain imidazole-containing compounds have been shown to act as potent FAK inhibitors.[9] By blocking the autophosphorylation of FAK at key residues like Tyrosine-397, these compounds can disrupt downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[9][10] This disruption can lead to reduced cell proliferation, inhibition of metastasis, and induction of apoptosis.

AKT and ERK1/2 Pathway Suppression: The AKT and ERK1/2 signaling pathways are critical for cell survival and proliferation. Studies have shown that imidazole compounds can suppress these pathways, leading to an increase in apoptotic markers like cleaved caspase 3 and a decrease in cell viability in hepatocellular carcinoma cell lines.[8]

Below is a diagram illustrating the potential mechanism of action for an azo-imidazole compound targeting the FAK signaling pathway.

FAK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK activates ECM Extracellular Matrix ECM->Integrin binds PI3K PI3K FAK->PI3K activates Grb2_Sos Grb2/Sos FAK->Grb2_Sos AzoImidazole Azo-Imidazole Compound AzoImidazole->FAK inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Metastasis Metastasis AKT->Metastasis Apoptosis Apoptosis AKT->Apoptosis inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Metastasis

Caption: Inhibition of FAK by an azo-imidazole compound disrupts downstream AKT and ERK signaling.

Structure-Activity Relationship (SAR)

The anticancer potency of azo-imidazole compounds is highly dependent on the nature and position of substituents on both the imidazole and the aromatic rings.

Compound IDR1 (Imidazole)R2 (Azo-Aryl)Cancer Cell LineIC50 (µM)Reference
AZI-1 -H4-NO2MCF-715.2Fictional Data for Illustration
AZI-2 -CH34-NO2MCF-710.8Fictional Data for Illustration
AZI-3 -H4-ClMCF-722.5Fictional Data for Illustration
AZI-4 -H4-OCH3MCF-735.1Fictional Data for Illustration

Note: The data in this table is illustrative. Actual SAR data would be populated from specific research articles.

Generally, electron-withdrawing groups (e.g., -NO2, -Cl) on the aryl ring attached to the azo group tend to enhance anticancer activity, while electron-donating groups (e.g., -OCH3) may decrease it. Substitution on the imidazole ring can also modulate activity and selectivity.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[11] It is a standard preliminary assay to screen for the cytotoxic potential of novel compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, HeLa) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of the azo-imidazole compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • After 24 hours of cell incubation, remove the old medium and add 100 µL of the medium containing the test compound at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate the plate for 4 hours in the dark at 37°C.[13]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.[12]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the crystals.[12][14]

    • Gently agitate the plate on a shaker for 10 minutes in the dark to ensure complete dissolution.[12]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay Seed Seed Cells (5x10^3 cells/well) Incubate1 Incubate 24h @ 37°C Seed->Incubate1 AddCompound Add Azo-Imidazole Compound (Serial Dilutions) Incubate1->AddCompound Incubate2 Incubate 24-72h @ 37°C AddCompound->Incubate2 AddMTT Add MTT Reagent (10 µL/well) Incubate2->AddMTT Incubate3 Incubate 4h @ 37°C AddMTT->Incubate3 Solubilize Remove Medium, Add DMSO (100 µL/well) Incubate3->Solubilize Read Read Absorbance @ 570 nm Solubilize->Read

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Antimicrobial and Antifungal Activities

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Azo-imidazole compounds have demonstrated promising activity against a range of bacteria and fungi.[5][7]

Mechanism of Action

The precise antimicrobial mechanism of azo-imidazole compounds is not fully elucidated but is thought to be multifactorial.

  • Enzyme Inhibition: For antifungal activity, a primary mechanism for azole compounds is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[15] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its disruption leads to increased membrane permeability and ultimately cell death.

  • Cell Membrane Interaction: The lipophilic nature of the azo-aryl portion of the molecule, combined with the hydrogen bonding capacity of the imidazole ring, may facilitate interaction with and disruption of the bacterial cell membrane.[3] This can interfere with membrane potential and transport processes.

  • DNA and Protein Synthesis Inhibition: Some studies suggest that these compounds may interfere with DNA replication and protein synthesis, although the specific targets are often not yet identified.[16]

Structure-Activity Relationship (SAR)

The antimicrobial spectrum and potency are influenced by the substituents on the azo-imidazole scaffold.

Compound IDR1 (Imidazole)R2 (Azo-Aryl)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
AZI-5 -H4-Cl326416Fictional Data
AZI-6 -H2,4-diCl16328Fictional Data
AZI-7 -CH2-Ph4-Cl64>12832Fictional Data
AZI-8 -H4-Br326416Fictional Data

Note: The data in this table is illustrative. Actual SAR data would be populated from specific research articles.

Halogen substituents, particularly chlorine and bromine, on the aryl ring often correlate with enhanced antimicrobial activity. The presence of multiple halogens can further increase potency. Bulky substituents on the imidazole nitrogen may sometimes be detrimental to activity, possibly due to steric hindrance at the target site.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18]

Principle: A standardized inoculum of the test microorganism is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[19]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the azo-imidazole compound in DMSO.

    • In a 96-well microtiter plate, perform serial twofold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi. The typical volume per well is 100 µL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of the test organism on an agar plate, pick 3-4 colonies.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).[19]

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (containing 100 µL of the diluted compound) with 100 µL of the standardized inoculum. The final volume in each well will be 200 µL.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria[20] or at 35°C for 24-48 hours for fungi (yeasts).[21]

  • Reading the MIC:

    • After incubation, examine the plate for visible growth (turbidity). A reading mirror can aid in visualization.

    • The MIC is the lowest concentration of the azo-imidazole compound at which there is no visible growth.

MIC_Workflow PrepCompound Prepare Serial Dilutions of Azo-Imidazole in Broth in 96-well plate Inoculate Inoculate Wells with Microbial Suspension PrepCompound->Inoculate PrepInoculum Prepare Standardized Inoculum (0.5 McFarland) PrepInoculum->Inoculate Incubate Incubate Plate (e.g., 18-24h @ 37°C) Inoculate->Incubate ReadMIC Read MIC: Lowest concentration with no visible growth Incubate->ReadMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Imidazole derivatives have been investigated for their anti-inflammatory properties, with some showing potential to modulate key inflammatory pathways.[22][23]

Mechanism of Action: COX Inhibition

A primary mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[24] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Several imidazole-containing compounds have been shown to inhibit COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[16] By blocking the activity of COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins.

COX_Inhibition Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid stimulated by PLA2 PLA2 Phospholipase A2 COX2 COX-2 (Cyclooxygenase-2) ArachidonicAcid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins AzoImidazole Azo-Imidazole Compound AzoImidazole->COX2 inhibits Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate

Caption: Inhibition of the COX-2 enzyme by an azo-imidazole compound blocks prostaglandin synthesis.

Experimental Protocol: In Vitro COX Inhibition Assay

This colorimetric assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[25]

Principle: The COX enzyme has two activities: a cyclooxygenase activity that converts arachidonic acid to PGG2, and a peroxidase activity that reduces PGG2 to PGH2. This protocol measures the peroxidase component, which is coupled to the oxidation of a chromogenic substrate (TMPD). Inhibitors of the cyclooxygenase active site will block the production of PGG2, thereby preventing the peroxidase reaction from occurring.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer, hemin, and solutions of purified COX-1 and COX-2 enzymes according to the manufacturer's instructions (e.g., Cayman Chemical).

    • Prepare stock solutions of the test azo-imidazole compounds and a reference NSAID (e.g., celecoxib for COX-2, SC-560 for COX-1) in DMSO.

  • Assay Plate Setup:

    • In a 96-well plate, add the following to designated wells:

      • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL Enzyme (COX-1 or COX-2), 10 µL Solvent (DMSO).

      • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL Enzyme, 10 µL Test Compound (at various concentrations).

      • Background Wells: 160 µL Assay Buffer, 10 µL Hemin, 10 µL Solvent.

  • Incubation:

    • Incubate the plate for 5 minutes at 25°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the colorimetric substrate solution (TMPD).

    • Immediately follow with the addition of 20 µL of arachidonic acid solution to all wells except the background wells.

    • Shake the plate for a few seconds and immediately begin reading the absorbance at 590 nm every minute for 5 minutes using a plate reader in kinetic mode.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by plotting absorbance vs. time and determining the slope.

    • Subtract the background rate from all other rates.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Determine the IC50 value for each compound against both COX-1 and COX-2 to assess potency and selectivity.

Conclusion and Future Perspectives

Azo-imidazole compounds represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy across anticancer, antimicrobial, antifungal, and anti-inflammatory applications warrants further investigation. The synthetic accessibility of this class of molecules allows for extensive structure-activity relationship studies, which can guide the rational design of more potent and selective therapeutic agents. Future research should focus on elucidating the specific molecular targets and detailed mechanisms of action to better understand their biological effects and to identify potential biomarkers for clinical development. Furthermore, optimizing the pharmacokinetic and toxicological profiles of lead compounds will be critical for their successful translation from the laboratory to the clinic. The continued exploration of azo-imidazole chemistry holds significant promise for addressing unmet needs in the treatment of cancer, infectious diseases, and inflammatory disorders.

References

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. [Link]

  • Al-Ostoot, F. H., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports. [Link]

  • Khan, I., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research. [Link]

  • Li, Y., et al. (2025). Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. European Journal of Medicinal Chemistry. [Link]

  • Stoleru, E., et al. (2022). Azobenzene as Antimicrobial Molecules. International Journal of Molecular Sciences. [Link]

  • Talib, W. H., et al. (2022). Imidazoles as potential anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]

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  • Ballo, N., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology. [Link]

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  • Chong, Y., et al. (2018). Synthesis and Structure–Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules. [Link]

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Exploratory

A Comprehensive Technical Guide to Substituted Azo-Imidazole Compounds: Synthesis, Properties, and Advanced Applications

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and diverse applications of substituted azo-imidazole compounds. Designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and diverse applications of substituted azo-imidazole compounds. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the fundamental principles and practical methodologies that underpin the exploration of this versatile class of heterocyclic compounds. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Allure of the Azo-Imidazole Scaffold: A Structural and Electronic Overview

Substituted azo-imidazole compounds represent a fascinating class of molecules that synergistically combine the unique electronic and structural features of both the azo (–N=N–) and imidazole moieties. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a ubiquitous pharmacophore found in numerous biologically active molecules and natural products.[1] Its aromaticity, hydrogen bonding capabilities, and ability to coordinate with metal ions contribute to its diverse pharmacological profile.[1]

The introduction of an azo group, a powerful chromophore, imparts vibrant color to these compounds and introduces photoresponsive properties. The –N=N– double bond can exist in two isomeric forms, the more stable trans (E) isomer and the cis (Z) isomer, which can be interconverted by light or heat. This photoisomerization capability is the foundation for their application in molecular switches and other light-sensitive materials.[2]

The direct linkage of the electron-donating imidazole ring to the electron-withdrawing azo group creates a push-pull π-conjugated system, which is a key determinant of their interesting optical and electronic properties, including their potential in nonlinear optics.[2] The specific substituents on both the imidazole and the arylazo moieties provide a powerful handle to fine-tune the steric and electronic properties of the molecule, thereby modulating its biological activity, photophysical characteristics, and material performance.

Crafting the Core Structure: Synthetic Methodologies for Azo-Imidazole Derivatives

The synthesis of substituted azo-imidazole compounds predominantly relies on the classical and highly versatile diazotization-coupling reaction. This two-step process offers a straightforward and efficient route to a vast library of derivatives.

The Cornerstone of Synthesis: Diazotization and Azo Coupling

The fundamental synthetic pathway involves the diazotization of a primary aromatic amine followed by an electrophilic substitution reaction with an imidazole derivative.

Step 1: Diazotization of Arylamines

Primary aromatic amines are converted to their corresponding diazonium salts by treatment with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.[1]

Step 2: Azo Coupling with Imidazole

The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling partner, in this case, an imidazole derivative. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the imidazole ring. The position of coupling on the imidazole ring is influenced by the substituents already present and the reaction conditions.

A generalized reaction scheme is presented below:

G cluster_diazotization Diazotization cluster_coupling Azo Coupling Ar-NH2 Aromatic Amine NaNO2_HCl NaNO2, HCl 0-5 °C Ar-NH2->NaNO2_HCl Ar-N2+Cl- Arenediazonium Salt NaNO2_HCl->Ar-N2+Cl- Coupling_Reaction Coupling (pH control) Ar-N2+Cl-->Coupling_Reaction Electrophile Imidazole Substituted Imidazole Imidazole->Coupling_Reaction Azo-Imidazole Substituted Azo-Imidazole Coupling_Reaction->Azo-Imidazole

Figure 1: General synthetic scheme for substituted azo-imidazole compounds.

Experimental Protocol: Synthesis of a Representative Azo-Imidazole Compound

This protocol provides a step-by-step methodology for the synthesis of a generic substituted azo-imidazole derivative.

Materials:

  • Substituted aromatic amine (1.0 eq)

  • Sodium nitrite (1.1 eq)

  • Concentrated hydrochloric acid

  • Substituted imidazole (1.0 eq)

  • Sodium hydroxide or sodium acetate

  • Ethanol or other suitable solvent

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Diazotization: a. Dissolve the substituted aromatic amine in a mixture of concentrated hydrochloric acid and water in a beaker. b. Cool the solution to 0–5 °C in an ice-salt bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. d. Stir the reaction mixture for an additional 30 minutes at 0–5 °C to ensure complete formation of the diazonium salt. The resulting solution should be clear.

  • Coupling Reaction: a. In a separate beaker, dissolve the substituted imidazole in a suitable solvent (e.g., ethanol, acetic acid, or an alkaline aqueous solution). b. Cool this solution to 0–5 °C in an ice bath. c. Slowly add the freshly prepared diazonium salt solution to the imidazole solution dropwise with vigorous stirring. d. Adjust the pH of the reaction mixture as necessary using a solution of sodium hydroxide or sodium acetate to facilitate the coupling reaction. The optimal pH is typically in the range of 4-8. e. A colored precipitate of the azo-imidazole compound should form. f. Continue stirring the reaction mixture in the ice bath for 1–2 hours to ensure complete precipitation.

  • Isolation and Purification: a. Isolate the crude product by vacuum filtration. b. Wash the precipitate with cold water to remove any unreacted salts. c. Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or DMF/water) to obtain the pure substituted azo-imidazole compound. d. Dry the purified product in a vacuum oven.

Causality in Experimental Choices:

  • Low Temperature: The diazotization reaction is performed at low temperatures to prevent the highly unstable diazonium salt from decomposing to a phenol and nitrogen gas.

  • pH Control: The pH of the coupling reaction is critical. In highly acidic conditions, the concentration of the phenoxide ion (if a hydroxy-substituted imidazole is used) is low, and the reaction is slow. In highly alkaline conditions, the diazonium salt can be converted to a non-electrophilic diazohydroxide. Therefore, a weakly acidic to neutral or slightly alkaline pH is generally optimal.

Unveiling the Molecular Identity: Spectroscopic and Analytical Characterization

A comprehensive characterization of the synthesized azo-imidazole compounds is essential to confirm their structure, purity, and properties. A multi-technique approach is typically employed.

Core Spectroscopic Techniques
TechniqueInformation ProvidedTypical Observations for Azo-Imidazoles
FT-IR Spectroscopy Identifies functional groups present in the molecule.- N=N stretching vibration (azo group) around 1400-1500 cm⁻¹.[3] - C=N and C=C stretching vibrations of the imidazole ring. - N-H stretching for unsubstituted imidazole. - Vibrations corresponding to the substituents.
¹H NMR Spectroscopy Provides information about the number, chemical environment, and connectivity of protons.- Aromatic protons of the aryl and imidazole rings in the downfield region (typically 6-9 ppm). - Protons of the substituents in their characteristic regions.
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule.- Aromatic carbons in the downfield region. - Carbons of the substituents.
UV-Visible Spectroscopy Investigates the electronic transitions within the molecule.- An intense absorption band in the visible region (typically 400-600 nm) due to the π→π* transition of the conjugated azo system.[3] - A weaker band in the near-UV region due to the n→π* transition of the azo group.[3]
Mass Spectrometry Determines the molecular weight and fragmentation pattern.- A prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns that can help in structure elucidation.
Advanced Characterization for In-depth Analysis

Single-Crystal X-ray Diffraction: This powerful technique provides the unambiguous three-dimensional structure of the molecule in the solid state.[4] It allows for the precise determination of bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. This information is invaluable for understanding structure-property relationships.[5][6][7]

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of the compounds. TGA measures the change in mass as a function of temperature, indicating decomposition temperatures. DSC measures the heat flow to or from a sample as it is heated or cooled, revealing melting points, glass transitions, and other phase transitions.

G cluster_spectroscopy Spectroscopic Analysis cluster_advanced Advanced Analysis Synthesized_Compound Synthesized Azo-Imidazole FTIR FT-IR Synthesized_Compound->FTIR Functional Groups NMR ¹H & ¹³C NMR Synthesized_Compound->NMR Structural Elucidation UV_Vis UV-Vis Synthesized_Compound->UV_Vis Electronic Transitions Mass_Spec Mass Spectrometry Synthesized_Compound->Mass_Spec Molecular Weight X-ray Single-Crystal X-ray Synthesized_Compound->X-ray 3D Structure Thermal TGA / DSC Synthesized_Compound->Thermal Thermal Stability

Figure 2: Workflow for the characterization of azo-imidazole compounds.

A Spectrum of Functionality: Applications of Substituted Azo-Imidazoles

The unique combination of the imidazole and azo moieties endows these compounds with a wide range of applications, spanning from medicinal chemistry to materials science.

Medicinal and Pharmacological Significance

The imidazole ring is a well-established pharmacophore, and its incorporation into azo compounds has led to the discovery of novel therapeutic agents.

Antimicrobial and Antifungal Activity: Many substituted azo-imidazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[1] The mechanism of action is often attributed to their ability to chelate essential metal ions required for microbial growth or to interfere with cellular metabolic pathways.

Anticancer Properties: Several studies have reported the cytotoxic effects of azo-imidazole compounds against various cancer cell lines.[8][9] Their anticancer activity can stem from various mechanisms, including the inhibition of specific enzymes like kinases, intercalation with DNA, or the generation of reactive oxygen species (ROS) leading to apoptosis. In silico molecular docking studies have been instrumental in identifying potential protein targets and understanding the binding interactions at a molecular level.[10]

Antioxidant Activity: The conjugated π-system of azo-imidazoles can enable them to act as radical scavengers, thereby exhibiting antioxidant properties.[1] This activity is beneficial in combating oxidative stress-related diseases.

Advanced Materials and Dyes

The strong chromophoric nature of the azo group makes these compounds excellent candidates for dyes and pigments.[1] The color can be tuned by varying the substituents on the aromatic rings. Beyond their use as colorants, their unique electronic and photophysical properties are being explored in advanced materials.

Nonlinear Optical (NLO) Materials: The push-pull electronic structure of many substituted azo-imidazoles gives rise to a large second-order nonlinear optical response, making them promising materials for applications in optoelectronics, such as second-harmonic generation (SHG).[11][12][13] Azo-imidazole derivatives have been suggested as better alternatives to some azobenzene derivatives for NLO responses.[2]

Chemosensors: The ability of the imidazole and azo moieties to coordinate with metal ions has been exploited in the development of colorimetric and fluorescent chemosensors.[3][14][15][16][17][18] Upon binding with a specific metal ion, the electronic properties of the molecule are perturbed, leading to a change in color or fluorescence that can be detected visually or with a spectrophotometer. This allows for the selective and sensitive detection of various metal ions.[3] Similarly, fluorescent azo-imidazole sensors for anions have also been developed.[18]

Corrosion Inhibitors: Substituted azo-imidazole compounds have been shown to be effective corrosion inhibitors for metals like mild steel in acidic media.[19][20][21][22][23] They function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. The lone pair electrons on the nitrogen and sulfur (if present in substituents) atoms and the π-electrons of the aromatic rings facilitate this adsorption. The mechanism of inhibition can be studied using electrochemical techniques like Tafel polarization and electrochemical impedance spectroscopy.[20]

Safety, Handling, and Toxicology

As with all chemicals, the safe handling and disposal of substituted azo-imidazole compounds are of paramount importance.[24][25][26][27]

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • Keep containers tightly closed when not in use.

Toxicology: The toxicological properties of many new azo-imidazole derivatives are not fully characterized. Some azo compounds are known to be potential carcinogens, as they can be metabolized to aromatic amines. Therefore, it is prudent to treat all new compounds as potentially hazardous until toxicological data is available.[28][29][30] Exploratory toxicology studies, including in vitro cytotoxicity assays and in vivo acute toxicity tests, are essential for any compound intended for biological applications.[28][29]

Disposal: Dispose of all chemical waste in accordance with institutional, local, and national regulations.[25][26][27] Contaminated materials should be treated as hazardous waste.[31]

Future Perspectives

The field of substituted azo-imidazole compounds continues to be an active area of research. Future efforts are likely to focus on:

  • Development of Novel Synthetic Methodologies: Exploring more efficient, sustainable, and regioselective synthetic routes.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of azo-imidazole compounds to optimize their biological activity and material properties.

  • Elucidation of Mechanisms of Action: In-depth studies to understand the precise molecular mechanisms by which these compounds exert their biological effects.

  • Expansion of Applications: Investigating the potential of these compounds in other areas, such as photodynamic therapy, data storage, and molecular machinery.

The versatility of the azo-imidazole scaffold, coupled with the ever-expanding toolkit of synthetic and analytical chemistry, ensures that this class of compounds will continue to be a source of exciting scientific discoveries and technological innovations.

References

[3] A new Azo dye based sensor for selective and sensitive detection of Cu(II), Sn(II), and Al(III) Ions. (n.d.). ChemRxiv. [10] A novel imidazole-based azo molecule: synthesis, characterization, quantum chemical calculations, molecular docking, molecular dynamics simulations and ADMET properties. (2023). PubMed. [1] Azo imidazole derivatives and some of its applications: A literature review. (2024). ResearchGate. [19] Corrosion Inhibition of Azo Compounds Derived from Schiff Bases on Mild Steel (XC70) in (HCl, 1 M DMSO) Medium: An Experimental and Theoretical Study. (2023). ACS Omega. [11] Design, synthesis and evaluation of redox, second order nonlinear optical properties and theoretical DFT studies of novel bithiophene azo dyes functionalized with thiadiazole acceptor groups. (2025). ResearchGate. [5] Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (n.d.). MDPI. [2] Molecular azo–imidazole photoswitches: Property tuning by substitution. (2025). ResearchGate. Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives. (2007). PubMed. [28] Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. (2022). PubMed. [14] Synthesis and Evaluation of an Azo Dye for the Chromogenic Detection of Metal Cations. (2025). MDPI. [12] Light-induced second-harmonic generation in azo-dye polymers. (n.d.). PubMed. [32] Biological and theoretical study of synthesized imidazole derivative azo compound. (2025). ResearchGate. [15] Synthesis and Evaluation of an Azo Dye for the Chromogenic Detection of Metal Cations. (n.d.). MDPI. [6] An In-depth Technical Guide on the X-ray Crystal Structure of Fused Imidazole Derivatives. (2025). Benchchem. [20] Green Synthesizing and Corrosion Inhibition Characteristics of Azo Compounds on Carbon Steel under Sweet Conditions: Experimental and Theoretical Approaches. (n.d.). PubMed. [33] Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. (n.d.). MDPI. [24] Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US). [34] XRD diffractogram of control and treated samples of imidazole and 2-methylimidazole. (n.d.). ResearchGate. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). Royal Society of Chemistry. [35] pH-dependent optical properties of synthetic fluorescent imidazoles. (2009). PubMed. [16] Novel Azo-Dye Quinazolinones as Colorimetric Chemosensors for Detection of Cobalt and Ferrous Ions in Aqueous Medium. (n.d.). ResearchGate. [36] Second harmonic generation in laterally azo-bridged H-shaped ferroelectric dimesogens. (2025). ResearchGate. [37] A visible light-activated azo-fluorescent switch for imaging-guided and light-controlled release of antimycotics. (2024). PubMed Central. [29] Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2024). PubMed. [21] Electrochemical, chemical and theoretical exploration of the corrosion inhibition of carbon steel with new imidazole-carboxamide derivatives in an acidic environment. (n.d.). ResearchGate. [22] Green Synthesizing and Corrosion Inhibition Characteristics of Azo Compounds on Carbon Steel under Sweet Conditions: Experimental and Theoretical Approaches. (2024). ACS Omega. 2-Azo-, 2-diazocine-thiazols and 2-azo-imidazoles as photoswitchable kinase inhibitors: limitations and pitfalls of the photoswitchable inhibitor approach. (n.d.). Royal Society of Chemistry. [17] Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. (2021). MDPI. [9] Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.). ACS Publications. [13] Fabrication of spatial modulated second order nonlinear structures and quasi-phase matched second harmonic generation in a poled azo-copolymer planar waveguide. (2008). PubMed. [4] X-ray single-crystal diffraction. (n.d.). FZU. Fluorescence-based sensors as an emerging tool for anion detection: mechanism, sensory materials and applications. (n.d.). Royal Society of Chemistry. [25] How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [38] Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.). IntechOpen. [18] A novel colorimetric and fluorescence anion sensor with a urea group as binding site and a coumarin group as signal unit. (2025). ResearchGate. [30] Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties. (2022). ResearchGate. [26] How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [7] Single crystal X-ray structure, spectroscopic and DFT studies of Imidazo[2,1-b]thiazole. (n.d.). ResearchGate. [23] Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. (n.d.). PubMed Central. [39] Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. (2022). IntechOpen. [27] LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. [31] Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. (n.d.). Drexel University.

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Protocols & Analytical Methods

Method

Application Note: 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole as a Chromogenic Indicator for Divalent Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details the use of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole as a sensitive chromogenic indicator for the spectrophotome...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole as a sensitive chromogenic indicator for the spectrophotometric determination of divalent metal ions. This novel azo-imidazole compound undergoes a distinct colorimetric change upon chelation with specific metal ions, enabling their quantitative analysis. This document provides a comprehensive overview of the indicator's properties, the underlying principles of its operation, and detailed protocols for its application in research and analytical settings. The methodologies presented herein are designed to be robust and self-validating, ensuring high-quality, reproducible results.

Introduction: The Role of Azo-Imidazole Ligands in Metal Ion Sensing

Azo dyes are a well-established class of organic compounds recognized for their vibrant colors and extensive applications, including as pH indicators and chemosensors.[1] The incorporation of an imidazole moiety into an azo dye structure creates a powerful bidentate ligand capable of forming stable complexes with various metal ions.[2][3] The nitrogen atoms of the azo group and the imidazole ring act as coordination sites, leading to the formation of a five-membered chelate ring with a metal ion. This interaction perturbs the electronic distribution within the conjugated system of the molecule, resulting in a discernible shift in its absorption spectrum, often visible as a color change.[4]

2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole belongs to this versatile class of chromogenic agents. Its specific substitutions, a methoxy and a chloro group on the phenyl ring, are anticipated to modulate its electronic properties and, consequently, its selectivity and sensitivity towards different metal ions. This document serves as a technical guide for the effective utilization of this indicator in various analytical applications.

Properties and Specifications

The physicochemical properties of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole are crucial for its function as a metal ion indicator. While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from closely related and well-characterized arylazoimidazole compounds.

PropertyExpected Value/CharacteristicRationale/Reference
Molecular Formula C₁₀H₉ClN₄OBased on chemical structure
Appearance Yellow to orange crystalline solidTypical for azo dyes[4]
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in waterCommon for similar organic ligands[5]
λmax (free ligand) ~380 - 420 nmInferred from analogous azo-imidazole compounds
λmax (metal complex) Bathochromic shift to ~450 - 550 nmCharacteristic of metal-azo dye complexation[4][6]
Molar Absorptivity (ε) High (in the order of 10⁴ L·mol⁻¹·cm⁻¹)Azo compounds are strong chromophores[7]
Stoichiometry (Metal:Ligand) Typically 1:2Common for bidentate ligands with divalent metals[2]

Principle of Operation: Chelation-Induced Chromatic Shift

The functionality of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole as a metal ion indicator is predicated on the formation of a stable coordination complex with divalent metal ions. The imidazole and azo nitrogens act as electron-donating centers, forming coordinate covalent bonds with the metal ion. This chelation event alters the electronic structure of the ligand, leading to a change in the energy required for π → π* electronic transitions.[4] This energy change manifests as a shift in the maximum absorbance wavelength (λmax) of the molecule, a phenomenon known as a chromogenic shift.

The equilibrium between the free ligand and the metal-ligand complex is pH-dependent, as the protonation state of the imidazole ring influences its coordinating ability.[8] Therefore, maintaining a constant pH with a suitable buffer is critical for reproducible and accurate measurements.

G cluster_0 Free Ligand (Yellow-Orange) cluster_1 Metal-Ligand Complex (Red-Violet) cluster_2 Spectrophotometric Detection L 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole ML2 [M(Ligand)₂]²⁺ Complex L->ML2 Chelation M Divalent Metal Ion (e.g., Cu²⁺, Ni²⁺) M->ML2 Coordination spec UV-Vis Spectrophotometer ML2->spec Measurement shift Bathochromic Shift (Δλmax) spec->shift Results in

Caption: Mechanism of metal ion detection.

Protocols for Application

The following protocols provide a framework for the preparation and use of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole for the spectrophotometric determination of divalent metal ions.

Synthesis of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole

The synthesis of arylazoimidazoles is typically achieved through a two-step diazotization and azo coupling reaction.[1]

Materials:

  • 2-Methoxy-5-chloroaniline

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Imidazole

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ice

Procedure:

  • Diazotization:

    • Dissolve a specific molar equivalent of 2-methoxy-5-chloroaniline in a cooled aqueous solution of hydrochloric acid (typically below 5°C).

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0-5°C with constant stirring. The formation of the diazonium salt is indicated by a change in the solution.[1]

  • Azo Coupling:

    • In a separate vessel, dissolve imidazole in an alkaline solution (e.g., aqueous NaOH) and cool to 0-5°C.

    • Slowly add the freshly prepared diazonium salt solution to the imidazole solution with vigorous stirring, ensuring the temperature remains below 5°C.[9]

    • A colored precipitate of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole should form.

    • Allow the reaction to proceed for a specified time, then collect the precipitate by filtration.

    • Wash the product with cold water and recrystallize from a suitable solvent like ethanol to obtain the purified indicator.

Preparation of Indicator and Metal Ion Solutions

Indicator Stock Solution (e.g., 1 mM):

  • Accurately weigh the required amount of synthesized 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole.

  • Dissolve the solid in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Dilute to the final volume with the same solvent in a volumetric flask. Store in a dark, cool place.

Metal Ion Stock Solutions (e.g., 10 mM):

  • Use analytical grade salts of the desired metal ions (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O).

  • Accurately weigh the required amount of the metal salt.

  • Dissolve in deionized water and dilute to the final volume in a volumetric flask.

Buffer Solution:

  • Prepare a buffer solution appropriate for the optimal pH of complexation. A phosphate or acetate buffer in the pH range of 5-8 is often suitable for similar azo-imidazole indicators.[10]

Spectrophotometric Determination of Metal Ions

This protocol outlines a general procedure for creating a calibration curve and determining the concentration of an unknown metal ion.

G start Start prep_indicator Prepare Indicator Stock Solution start->prep_indicator prep_metal Prepare Metal Ion Standard Solutions start->prep_metal prep_buffer Prepare Buffer Solution start->prep_buffer calibrate Prepare Calibration Standards (Indicator + Buffer + Metal Standards) prep_indicator->calibrate prep_unknown Prepare Unknown Sample (Indicator + Buffer + Unknown) prep_indicator->prep_unknown prep_metal->calibrate prep_buffer->calibrate prep_buffer->prep_unknown measure Measure Absorbance at λmax of the Complex calibrate->measure plot Plot Calibration Curve (Absorbance vs. Concentration) measure->plot determine Determine Concentration from Calibration Curve plot->determine measure_unknown Measure Absorbance of Unknown Sample prep_unknown->measure_unknown measure_unknown->determine end End determine->end

Caption: Experimental workflow for metal ion determination.

Procedure:

  • Preparation of Calibration Standards:

    • Into a series of volumetric flasks, add a constant volume of the indicator stock solution and the buffer solution.

    • Add increasing volumes of the metal ion standard solution to each flask to create a concentration series (e.g., 0, 2, 4, 6, 8, 10 µM).

    • Dilute to the final volume with deionized water or the buffer solution.

  • Spectrophotometric Measurement:

    • Allow the solutions to equilibrate for a sufficient time for complex formation.

    • Using a UV-Vis spectrophotometer, measure the absorbance of each standard at the predetermined λmax of the metal-ligand complex. Use the "0 µM" solution as the blank.

  • Calibration Curve:

    • Plot the absorbance values against the corresponding metal ion concentrations.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Analysis of Unknown Sample:

    • Prepare the unknown sample in the same manner as the calibration standards, using the same volumes of indicator and buffer.

    • Measure the absorbance of the unknown sample at the same λmax.

    • Calculate the concentration of the metal ion in the unknown sample using the equation from the calibration curve.

Selectivity and Interferences

The selectivity of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole for a particular metal ion is a critical parameter. It is anticipated that this indicator will show a response to several divalent transition metal ions. To assess selectivity, the spectrophotometric response should be tested in the presence of a range of potentially interfering ions.[10] If significant interference is observed, the use of masking agents may be necessary to improve the selectivity of the assay for the target metal ion.

Conclusion

2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole is a promising chromogenic indicator for the quantitative determination of divalent metal ions. Its synthesis is based on well-established azo coupling chemistry, and its application relies on the robust principle of chelation-induced color change. The protocols provided in this application note offer a solid foundation for researchers to employ this indicator in their analytical workflows. As with any analytical method, proper validation and optimization for the specific matrix and target analyte are essential for achieving accurate and reliable results.

References

  • The Chinese University of Hong Kong, Education and Manpower Bureau, & Hong Kong Examinations and Assessment Authority. Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]

  • Yasser J. Majid, Wassan B. Ali, and Sahar A. Mohammed. (2021). SPECTROSCOPIC DETERMINATION OF COBALT(II) ION BY USING AZO DYE OF TRIAZOLE DERIVATIVES. Journal of Physics: Conference Series.
  • P. S. K. Chia, L. L. Koh, and H. H. Lee. (1970).
  • M. Abdel Hasan Shallal, et al. (2025). Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. Advanced Journal of Chemistry, Section A.
  • A. B. Patel, N. P. Patel, and K. K. Desai. (2011). 1-(2'Chloro-4'-Sulphophenyl-3-Methyl-4-azo-(2"-Carboxy-5"-Sulphonic acid)-5-Pyrazolone [CSMACSP] as a Spectrophotometric Reagent: Studies on Cu(II)
  • Khalid J. Al-Adilee, Khamis A. Abedalrazaq, and Zainab Mohsin Al-Hamdiny. (2013). Synthesis and Spectroscopic Properties of Some Transition Metal Complexes with New Azo-Dyes Derived From Thiazole and Imidazole. Asian Journal of Chemistry.
  • A. M. Algohary, et al. (2025). Innovative azo-based sensors for colorimetric pH detection in extreme alkaline and acidic environments: Computational and experimental insights. Dyes and Pigments.
  • SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. (n.d.).
  • S. K. Singh, et al. (2021). Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. Journal of Scientific Research.
  • R. P. Odedra and K. D. Patel. (2010).
  • A. M. Algohary, et al. (2022). Synthesis and Characterization of Novel Nano Azo Compounds as a New pH Sensor. Arabian Journal for Science and Engineering.
  • Z. Gerdan, Y. Saylan, and A. Denizli. (2022). Recent advances of optical sensors for copper ion detection. Micromachines.
  • A. Kundu, P. S. Hariharan, K. Prabakaran, and S. P. Anthony. (2021). Developing new Schiff base molecules for selective colorimetric sensing of Fe3+ and Cu2+ metal ions: Substituent dependent selectivity and colour change. Journal of Molecular Structure.
  • S. N. Zulkifli, H. A. Rahim, and W. J. Lau. (2018). Detection of contaminants in water supply: A review on state-of-the-art monitoring technologies and their applications.
  • Red-shifted and pH-responsive imidazole-based azo dyes with potent antimicrobial activity. (n.d.). Royal Society of Chemistry.
  • M. Kubicki and P. Wagner. (2005). 1-(4-Chlorophenyl)-2-methyl-4-nitro-5-(1-piperidyl)-1H-imidazole.
  • I. Ahsan, et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4, 5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. Der Pharma Chemica.
  • S. S. Mahajan and R. G. Nandre. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry.
  • H. Liang, et al. (2015). Synthesis of a platinum(II) complex with 2-(4-methoxy-phenyl) imidazo [4,5-f]-[4][11] phenanthrolin and study of its antitumor activity. European Journal of Medicinal Chemistry.

  • 1H-Imidazole, 2-[(4-chlorophenyl)azo]-. (2018). SIELC Technologies.
  • Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. (n.d.).
  • Simultaneous spectrophotometric determination of metal ions with 4-(pyridyl-2-azo)resorcinol (PAR). (n.d.).
  • M. A. Ashirov, et al. (2025). Sorption-based Spectrophotometric Assay for Lead(II) with Immobilized Azo Ligand. General Science.
  • The Synthesis of Azo Dyes. (n.d.). University of Toronto.

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Application

Application Notes and Protocols for Antimicrobial and Antifungal Assays of Azo-Imidazole Derivatives

Introduction: The Promise of Azo-Imidazole Derivatives in an Era of Antimicrobial Resistance The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Azo-Imidazole Derivatives in an Era of Antimicrobial Resistance

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutics. Azo-imidazole derivatives have emerged as a promising class of compounds, demonstrating significant potential as both antibacterial and antifungal agents.[1] This unique chemical architecture, which combines the chromophoric azo group with the versatile imidazole ring, offers a rich landscape for structural modification to enhance antimicrobial potency and spectrum.[2]

The imidazole moiety is a well-established pharmacophore in antifungal therapy, with its primary mechanism of action being the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[3][4] The incorporation of the azo group can modulate the electronic and steric properties of the molecule, potentially leading to enhanced interactions with microbial targets and even novel mechanisms of action.[5] However, the inherent characteristics of azo-imidazole derivatives, such as their often-vibrant color and variable solubility, present unique challenges in the application of standard antimicrobial and antifungal susceptibility testing methods.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to navigate the intricacies of evaluating the antimicrobial and antifungal properties of azo-imidazole derivatives. We will delve into detailed, field-proven protocols, from initial screening to more advanced mechanistic and in vivo studies. Crucially, this guide will address the specific challenges posed by these compounds and offer robust solutions to ensure the generation of accurate and reproducible data, thereby accelerating the journey from discovery to clinical application.

Section 1: Initial Screening of Antimicrobial and Antifungal Activity

The initial phase of evaluating a novel compound involves determining its spectrum of activity and relative potency. The disk diffusion and broth microdilution assays are the cornerstones of this preliminary assessment.

Disk Diffusion Assay: A Qualitative Assessment of Antimicrobial Activity

The disk diffusion assay, also known as the Kirby-Bauer test, provides a rapid and straightforward qualitative assessment of the antimicrobial activity of a compound.[6] The principle lies in the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with a specific microorganism.[7] The presence of a zone of growth inhibition around the disk indicates antimicrobial activity.

  • Agar Medium: Mueller-Hinton Agar (MHA) is the recommended medium for most non-fastidious bacteria due to its batch-to-batch reproducibility and its minimal inhibition of common antimicrobial agents.[7] For fungi, Sabouraud Dextrose Agar (SDA) is a standard choice.

  • Inoculum Standardization: The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard to ensure a consistent and reproducible bacterial or fungal lawn.[7] This standardization is critical for comparing the zones of inhibition between different compounds and experiments.

  • Compound Loading: A known concentration of the azo-imidazole derivative is loaded onto sterile paper disks. The amount loaded should be sufficient to allow for diffusion and the formation of a measurable zone of inhibition.

  • Prepare Microbial Inoculum: From a fresh culture (18-24 hours), select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton or Sabouraud Dextrose Agar plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.

  • Apply Compound Disks: Aseptically place paper disks (6 mm diameter) impregnated with a known concentration of the azo-imidazole derivative onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria and at 25-30°C for 24-72 hours for fungi.[6]

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] This assay is performed in a 96-well microtiter plate, allowing for the simultaneous testing of multiple compounds and concentrations.

  • Serial Dilutions: A two-fold serial dilution of the azo-imidazole derivative is prepared in a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi. This allows for the precise determination of the MIC value.

  • Standardized Inoculum: A standardized microbial suspension is added to each well, ensuring that the final concentration of microorganisms is consistent across the assay.

  • Growth and Sterility Controls: The inclusion of a positive control (microorganism only) and a negative control (broth only) is essential to validate the assay. A solvent control (broth with the highest concentration of the solvent used to dissolve the compound) is also crucial to ensure the solvent itself does not inhibit microbial growth.

  • Prepare Compound Stock Solution: Dissolve the azo-imidazole derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration. Note that the final concentration of DMSO in the assay should not exceed a level that affects microbial growth, typically ≤1% v/v.[5][9]

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth medium.

  • Prepare Microbial Inoculum: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate the Plate: Add the standardized inoculum to each well containing the serially diluted compound. Include growth, sterility, and solvent controls.

  • Incubation: Incubate the plate under the same conditions as the disk diffusion assay.

  • Determine the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Due to the inherent color of azo-imidazole derivatives, visual determination of the MIC can be challenging. To overcome this, the use of a viability indicator dye is recommended. Resazurin is a blue dye that is reduced by metabolically active cells to the pink and fluorescent resorufin.[2]

  • Modified Protocol with Resazurin:

    • Following the incubation period, add a sterile resazurin solution to each well.

    • Incubate for an additional 2-4 hours.

    • The MIC is determined as the lowest compound concentration that prevents the color change from blue to pink.[10]

Alternatively, after incubation, a small aliquot from each well can be plated on agar to determine the lowest concentration that inhibits colony formation.[11]

Section 2: Determining Bactericidal and Fungicidal Activity

While the MIC indicates the concentration that inhibits growth, it does not differentiate between static (inhibitory) and cidal (killing) activity. The Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) assays are performed to determine the lowest concentration of a compound that results in a ≥99.9% reduction in the initial microbial inoculum.[12]

Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) Assays

These assays are an extension of the broth microdilution MIC test.

  • Perform MIC Assay: Set up a standard broth microdilution assay as described in section 1.2.

  • Subculture from MIC Plate: Following the determination of the MIC, take a 10-100 µL aliquot from each well that shows no visible growth and plate it onto an appropriate agar medium.

  • Incubation: Incubate the agar plates under the appropriate conditions for the test organism.

  • Determine MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Section 3: Advanced In Vitro Characterization

Beyond initial screening, a deeper understanding of the antimicrobial properties of azo-imidazole derivatives can be gained through more advanced in vitro assays.

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.[8]

  • Multiple Time Points: Sampling at various time points (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a kill curve, which illustrates the dynamic interaction between the compound and the microorganism.

  • Different Concentrations: Testing the compound at concentrations relative to its MIC (e.g., 1x, 2x, 4x MIC) reveals the concentration-dependent nature of its killing activity.

  • Prepare Cultures: Grow the test organism to the early to mid-logarithmic phase.

  • Expose to Compound: Add the azo-imidazole derivative at various multiples of its MIC to the microbial culture. Include a growth control without the compound.

  • Sample at Time Points: At predetermined time intervals, remove an aliquot from each culture, perform serial dilutions, and plate onto agar to determine the number of viable cells (CFU/mL).

  • Plot the Data: Plot the log10 CFU/mL against time to generate the time-kill curves.

Anti-Biofilm Assay

Many chronic infections are associated with the formation of biofilms, which are communities of microorganisms encased in a self-produced extracellular matrix. Biofilms are notoriously resistant to conventional antimicrobial agents.

This method quantifies the total biofilm biomass.[1]

  • Biofilm Formation: Grow the test organism in a 96-well plate under conditions that promote biofilm formation.

  • Add Compound: After an initial period of biofilm formation (e.g., 24 hours), remove the planktonic cells and add fresh medium containing various concentrations of the azo-imidazole derivative.

  • Incubation: Incubate the plate for a further 24 hours.

  • Stain with Crystal Violet: Wash the wells to remove non-adherent cells and stain the remaining biofilm with a 0.1% crystal violet solution.

  • Solubilize the Stain: After washing away the excess stain, solubilize the crystal violet bound to the biofilm with 30% acetic acid.

  • Measure Absorbance: Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm. A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.

Section 4: Cytotoxicity and Selectivity

A critical aspect of drug development is to ensure that the compound is selectively toxic to the microbial pathogen with minimal toxicity to the host.

MTT Assay for Mammalian Cell Cytotoxicity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13]

  • Mitochondrial Reduction: In viable eukaryotic cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Line Selection: The choice of mammalian cell line (e.g., human keratinocytes, fibroblasts) should be relevant to the potential application of the antimicrobial agent.

  • Seed Cells: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat with Compound: Replace the medium with fresh medium containing various concentrations of the azo-imidazole derivative.

  • Incubation: Incubate the cells for 24-48 hours.

  • Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilize Formazan Crystals: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at a wavelength of approximately 570 nm.

The color of the azo-imidazole derivatives can interfere with the absorbance reading of the formazan product.

  • Control for Compound Color: It is essential to include a set of wells with the compound in cell-free medium to measure its intrinsic absorbance. This background absorbance should be subtracted from the absorbance of the corresponding wells with cells.

  • Alternative Non-Colorimetric Assays: If interference is significant, consider using alternative viability assays that are not based on colorimetry, such as those that measure ATP content (e.g., CellTiter-Glo®) or use fluorescent viability dyes that emit at wavelengths distinct from the compound's absorbance.[3]

Section 5: In Vivo Efficacy Models

The ultimate test of a potential antimicrobial agent is its efficacy in a living organism. Animal models of infection are crucial for evaluating the in vivo activity of azo-imidazole derivatives.

Murine Systemic Candidiasis Model

This model is widely used to assess the efficacy of antifungal agents against systemic Candida infections.[14][15]

  • Immunosuppression (Optional but common): Mice can be rendered neutropenic with agents like cyclophosphamide to establish a more severe and reproducible infection.[16]

  • Infection: Infect mice intravenously via the tail vein with a standardized inoculum of Candida albicans.[15]

  • Treatment: Administer the azo-imidazole derivative at various doses and schedules (e.g., intraperitoneally or orally).

  • Monitor Survival: Monitor the survival of the mice over a period of time (e.g., 14-21 days).

  • Determine Fungal Burden: At specific time points, euthanize a subset of mice and determine the fungal burden in target organs (e.g., kidneys, liver) by plating homogenized tissue on selective agar.

Murine Dermal Infection Model

For compounds intended for topical application, a dermal infection model is more appropriate.

  • Create a Wound: Create a full-thickness wound on the dorsal side of the mouse.

  • Infect the Wound: Inoculate the wound with a standardized suspension of a pathogenic bacterium (e.g., Staphylococcus aureus or Pseudomonas aeruginosa).

  • Topical Treatment: Apply a formulation containing the azo-imidazole derivative to the infected wound.

  • Assess Efficacy: Efficacy can be assessed by measuring the wound size over time, determining the bacterial load in the wound tissue, and through histological analysis of the wound healing process.

Data Presentation

All quantitative data from the assays described above should be presented in a clear and organized manner.

Table 1: Example of MIC, MBC, and MFC Data for an Azo-Imidazole Derivative

MicroorganismMIC (µg/mL)MBC (µg/mL)MFC (µg/mL)
Staphylococcus aureus816N/A
Escherichia coli1632N/A
Candida albicans4N/A8
Aspergillus fumigatus16N/A32

Table 2: Example of Cytotoxicity Data for an Azo-Imidazole Derivative

Cell LineIC₅₀ (µg/mL)
HeLa>128
HaCaT64

Visualizations and Workflows

Experimental Workflow for Antimicrobial Evaluation

G cluster_0 In Vitro Screening cluster_1 Cidal Activity cluster_2 Advanced Characterization cluster_3 Safety & Efficacy A Disk Diffusion Assay (Qualitative) B Broth Microdilution (MIC Determination) A->B Potency & Spectrum C MBC/MFC Assay B->C Static vs. Cidal D Time-Kill Kinetics C->D E Anti-Biofilm Assay C->E F Cytotoxicity Assay (MTT or alternative) D->F E->F G In Vivo Models (Systemic/Dermal) F->G Lead Candidate

Caption: Workflow for the comprehensive evaluation of azo-imidazole derivatives.

Mechanism of Action of Imidazole Antifungals

G A Imidazole Derivative B Lanosterol 14-alpha-demethylase (CYP51) A->B Inhibits D Ergosterol Biosynthesis B->D Blocks conversion C Lanosterol C->D E Ergosterol D->E F Fungal Cell Membrane E->F Incorporated into G Disrupted Membrane Integrity & Cell Death F->G Leads to

Caption: Inhibition of ergosterol biosynthesis by imidazole derivatives.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Submission - ESCMID. (n.d.). European Society of Clinical Microbiology and Infectious Diseases. Retrieved January 23, 2026, from [Link]

  • What is the highest acceptable limit of DMSO concentration for use in an MIC assay?. (2014, October 30). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Discovery of novel antibacterial agent for the infected wound treatment: all-hydrocarbon stapling optimization of LL-37. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. (2020, September 30). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • A Simple Colorimetric Method for Testing Antimicrobial Susceptibility of Biofilmed Bacteria. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Dimethyl Sulfoxide Protects Escherichia coli from Rapid Antimicrobial-Mediated Killing. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Establishing Compliance between Spectral, Colourimetric and Photometric Indicators in Resazurin Reduction Test. (2023, August 14). MDPI. Retrieved January 23, 2026, from [Link]

  • In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. (n.d.). PLOS ONE. Retrieved January 23, 2026, from [Link]

  • Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. (2025, August 10). ResearchGate. Retrieved January 23, 2026, from [Link]

  • What is the most suitable method for assessing the antimicrobial activity of colorant substances- that produce excessive color- ?. (2023, September 3). ResearchGate. Retrieved January 23, 2026, from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Retrieved January 23, 2026, from [Link]

  • Development of an Experimental Ex Vivo Wound Model to Evaluate Antimicrobial Efficacy of Topical Formulations. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • In vivo pharmacodynamic evaluation of the novel nystatin derivative BSG005 in the invasive candidiasis and invasive pulmonary aspergillosis mouse models. (2024, October 29). Antimicrobial Agents and Chemotherapy. Retrieved January 23, 2026, from [Link]

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Method

Application Notes and Protocols for 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole: A Novel Chromogenic Reagent for Analytical Chemistry

These application notes provide a comprehensive guide to the synthesis, characterization, and analytical applications of the novel chromogenic reagent, 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole. This document is int...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide to the synthesis, characterization, and analytical applications of the novel chromogenic reagent, 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole. This document is intended for researchers, analytical scientists, and professionals in drug development who are interested in the development of new analytical methods for the determination of various analytes, particularly heavy metal ions. The protocols herein are based on established principles of analytical chemistry and data from analogous azo imidazole systems, providing a robust framework for method development and validation.

Introduction: The Potential of Azo Imidazole Derivatives in Analytical Chemistry

Azo compounds containing heterocyclic moieties, such as imidazole, are a significant class of organic reagents used in analytical chemistry. Their utility stems from their ability to form stable, intensely colored complexes with a variety of metal ions, making them excellent candidates for spectrophotometric analysis. The imidazole ring, in particular, offers multiple coordination sites, enhancing the stability and selectivity of the resulting metal chelates.

2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole is a promising, yet underexplored, chromogenic reagent. Its structure, featuring a substituted phenyl ring and an imidazole group linked by an azo bridge, suggests a strong potential for selective complexation with transition metal ions. The electron-donating methoxy group and the electron-withdrawing chloro group on the phenyl ring can modulate the electronic properties of the azo group, potentially leading to favorable spectral characteristics upon complexation. These notes detail the synthesis of this reagent and propose its application in the spectrophotometric determination of heavy metal ions, a critical task in environmental monitoring and pharmaceutical analysis.

Synthesis and Characterization of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole

Synthesis Protocol

Step 1: Diazotization of 2-Methoxy-5-chloroaniline

  • Dissolve 2-methoxy-5-chloroaniline (1.58 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and distilled water (10 mL) in a 100 mL beaker.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11 mmol, dissolved in 5 mL of water) dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Azo Coupling with 1H-Imidazole

  • In a separate 250 mL beaker, dissolve 1H-imidazole (0.68 g, 10 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL).

  • Cool this alkaline imidazole solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the alkaline imidazole solution with vigorous stirring. A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure complete coupling.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.

  • Dry the crude product in a desiccator over anhydrous calcium chloride. For further purification, recrystallization from an ethanol-water mixture can be performed.

Characterization

The structure of the synthesized 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole should be confirmed using standard analytical techniques:

  • UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) of the reagent.

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as N=N stretching of the azo group and N-H stretching of the imidazole ring.

  • Mass Spectrometry: To determine the molecular weight of the synthesized reagent.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification amine 2-Methoxy-5-chloroaniline diazonium Diazonium Salt Solution amine->diazonium 1. Dissolve & Cool (0-5°C) hcl_h2o HCl, H₂O nano2 NaNO₂ (aq) nano2->diazonium 2. Add dropwise product 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole diazonium->product 3. Add Diazonium Salt imidazole 1H-Imidazole alk_imidazole Alkaline Imidazole Solution imidazole->alk_imidazole 1. Dissolve & Cool (0-5°C) naoh 10% NaOH (aq) filtration Filtration & Washing product->filtration drying Drying filtration->drying recrystallization Recrystallization drying->recrystallization final_product Pure Reagent recrystallization->final_product

Caption: Workflow for the synthesis of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole.

Proposed Application: Spectrophotometric Determination of Heavy Metal Ions

This section outlines a proposed method for the use of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole as a chromogenic reagent for the spectrophotometric determination of a heavy metal ion, for instance, Cadmium(II). The protocol is based on methods developed for similar azo imidazole reagents.[2][3]

Principle and Mechanism

The analytical application is based on the formation of a stable, colored chelate complex between the reagent and the target metal ion in a buffered aqueous solution. The azo group and the nitrogen atoms of the imidazole ring are expected to act as donor atoms, forming a coordination complex with the metal ion. This complexation is accompanied by a significant change in the electronic absorption spectrum, allowing for the quantitative determination of the metal ion concentration by measuring the absorbance at the λmax of the complex. Based on similar reagents, a 1:2 (metal:ligand) stoichiometry is anticipated.[2][3]

Proposed Chelation Mechanism

Caption: Proposed 1:2 chelation of Cadmium(II) with the reagent.

Detailed Protocol for Cadmium(II) Determination

Reagents and Solutions:

  • Standard Cadmium(II) Solution (1000 µg/mL): Prepare by dissolving a known weight of analytical grade cadmium nitrate or chloride in deionized water containing a few drops of nitric acid.

  • Working Cadmium(II) Solutions: Prepare by serial dilution of the standard solution.

  • Reagent Solution (1 x 10⁻³ M): Dissolve an accurately weighed amount of the synthesized reagent in ethanol.

  • Buffer Solution (pH 9): Prepare a borate buffer or an ammonium chloride/ammonia buffer.

Procedure:

  • Into a series of 10 mL volumetric flasks, add increasing volumes of the working Cadmium(II) standard solution to cover the desired concentration range (e.g., 0.1 - 5.0 µg/mL).

  • To each flask, add 1.0 mL of the buffer solution (pH 9).

  • Add 1.0 mL of the 1 x 10⁻³ M reagent solution to each flask.

  • Dilute the solutions to the mark with deionized water.

  • Shake well and allow the solutions to stand for 15 minutes for complete color development.

  • Measure the absorbance of each solution at the λmax of the complex (to be determined experimentally, expected to be in the range of 500-600 nm) against a reagent blank prepared in the same manner but without the metal ion.

  • Construct a calibration curve by plotting absorbance versus the concentration of Cadmium(II).

Method Validation

The developed method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[4][5]

Parameter Procedure Hypothetical Acceptance Criteria
Linearity Analyze a series of at least five concentrations across the expected range.Correlation coefficient (R²) ≥ 0.999
Accuracy Perform recovery studies by spiking a known concentration of the analyte into a sample matrix.Recovery between 98.0% and 102.0%
Precision Repeatability (Intra-day): Analyze a minimum of three concentrations, three times each, on the same day. Intermediate Precision (Inter-day): Repeat the analysis on different days with different analysts or equipment.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).e.g., < 0.05 µg/mL
Limit of Quantitation (LOQ) Determined based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).e.g., < 0.15 µg/mL
Specificity Analyze the analyte in the presence of expected interferences (other metal ions).The method should be able to quantify the analyte without significant interference.
Robustness Deliberately vary method parameters (e.g., pH ± 0.2, reagent volume ± 5%) and observe the effect on the results.RSD should remain within acceptable limits.
Interference Studies

The selectivity of the method should be evaluated by analyzing a standard solution of Cadmium(II) in the presence of potential interfering ions commonly found in environmental or pharmaceutical samples. The tolerance limit is defined as the concentration of the foreign ion that causes an error of not more than ±2% in the determination of the analyte.

Proposed HPLC Method for Analysis

An HPLC method can be developed for the separation and quantification of the reagent itself or its metal complexes, providing an alternative or confirmatory analytical technique. The following proposed method is adapted from an existing method for a similar azo imidazole compound.[6]

Protocol for HPLC Analysis
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with 0.1% phosphoric acid or formic acid for MS compatibility).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The λmax of the reagent or the complex as determined by UV-Vis spectroscopy.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method would require optimization of the mobile phase composition to achieve adequate separation and peak shape.

HPLC Method Validation

The HPLC method should be validated for the same parameters as the spectrophotometric method (linearity, accuracy, precision, LOD, LOQ, specificity, and robustness) following ICH guidelines.[5][7]

Analytical Workflow for Spectrophotometry

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Complexation Reaction cluster_analysis Spectrophotometric Analysis sample Sample Solution add_buffer Add Buffer (pH 9) sample->add_buffer standards Calibration Standards standards->add_buffer add_reagent Add Reagent Solution add_buffer->add_reagent incubate Incubate (15 min) add_reagent->incubate measure_abs Measure Absorbance at λmax incubate->measure_abs calibration Construct Calibration Curve measure_abs->calibration quantify Quantify Analyte calibration->quantify

Caption: General workflow for the spectrophotometric determination of a metal ion.

References

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  • Jasim, L. S., et al. (2022). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Annals of the Romanian Society for Cell Biology, 26(1), 210-223. [Link]

  • Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 6(3), 320-325. [Link]

  • SIELC Technologies. (2018). 1H-Imidazole, 2-[(4-chlorophenyl)azo]-. [Link]

  • Wielinska, J., et al. (2023). Chromogenic azomacrocycles with imidazole residue: Structure vs. properties. MOST Wiedzy. [Link]

  • Radhi, E. R. (2022). Spectrophotometric Determination of Hg (II) Using (E)-2-(4,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl) diazenyl) benzoic acid as analytical reagent. Journal of Pharmaceutical Negative Results, 13(S01), 530-536. [Link]

  • Kim, J., et al. (2024). Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L. Journal of Food Science, 89(4), e17251. [Link]

  • Welsingh, M. J., et al. (2024). Analytical method development and validation of ornidazole by using uv spectroscopy. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 18-22. [Link]

  • Radhi, E. R. (2022). Spectrophotometric Determination of Hg (II) Using (E)-2-(4,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl) diazenyl) benzoic acid as analytical reagent. Journal of Pharmaceutical Negative Results, 13(S01), 530-536. [Link]

  • Request PDF. (2025). Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L. [Link]

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  • Kia, R., et al. (2009). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2537. [Link]

  • Pande, V. V., & Chandorkar, J. G. (2014). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate. [Link]

  • Al-Shdefat, S., et al. (2023). Development and validation of analytical procedure for analysis of Amoxiciline, Metronidazole and Omeprazole, used as anti- Helicobacter pylori agents alone and in mixture. Pharmacia, 70(3), 723-730. [Link]

  • Naser, A. N., et al. (2024). Spectrophotometric Determination and Biological Activity Study of Zn(II) using a Newly Synthesized Azo Reagent Derivative from 4,5-bis(4-methoxyphenyl) Imidazole. Egyptian Journal of Chemistry, 67(8), 241-248. [Link]

  • Fernandez-Moreira, V., et al. (2021). Investigation on Optical and Biological Properties of 2‐(4‐Dimethylaminophenyl)benzothiazole Based Cycloplatinated Complexes. Chemistry – A European Journal, 27(55), 15757-15768. [Link]

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Sources

Application

Application Notes and Protocols for Assessing the Antioxidant Capacity of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole

Introduction: The Therapeutic Potential of Azo-Imidazole Compounds In the relentless pursuit of novel therapeutic agents, the intersection of diverse chemical scaffolds often yields compounds with unique biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Azo-Imidazole Compounds

In the relentless pursuit of novel therapeutic agents, the intersection of diverse chemical scaffolds often yields compounds with unique biological activities. One such promising area is the synthesis of molecules combining the structural features of both azo compounds and imidazole derivatives. The target molecule for this guide, 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole , represents a novel entity with significant therapeutic potential, particularly as an antioxidant.

Azo compounds, characterized by the -N=N- functional group, and imidazole rings are independently recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The imidazole ring, a five-membered heterocycle, is a crucial component of many biologically active molecules and has been shown to possess antioxidant capabilities, primarily through free radical scavenging and metal chelation.[3][4] Similarly, certain azo compounds have demonstrated considerable free radical scavenging properties.[5][6] The conjugation of these two pharmacophores in 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole suggests a synergistic or enhanced antioxidant potential, making it a compelling candidate for drug discovery and development in pathologies associated with oxidative stress.[7]

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[8] Antioxidants can mitigate this damage by neutralizing free radicals.[9] Therefore, the accurate and comprehensive assessment of the antioxidant capacity of novel compounds like 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole is a critical step in its preclinical evaluation.

This technical guide provides a detailed framework for researchers, scientists, and drug development professionals to evaluate the antioxidant capacity of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole using a panel of established in vitro assays. The rationale behind employing multiple assays lies in the multifaceted nature of antioxidant action; different assays measure distinct aspects of antioxidant activity, such as radical scavenging or reducing power.[10] By utilizing a combination of assays, a more complete and reliable antioxidant profile of the test compound can be established.

I. Overview of Antioxidant Capacity Assays

The antioxidant capacity of a compound can be evaluated through various mechanisms. The most common in vitro assays are based on either hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[10] This guide will focus on four widely accepted and robust SET-based assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A rapid and straightforward method to assess the ability of a compound to act as a free radical scavenger.[11][12]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: A versatile assay applicable to both hydrophilic and lipophilic antioxidants.[8][13]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[14][15]

  • CUPRAC (Cupric Reducing Antioxidant Capacity) Assay: Utilizes the copper(II)-neocuproine complex as an oxidizing agent and is effective at physiological pH.[16][17]

The following sections will provide detailed, step-by-step protocols for each of these assays, tailored for a 96-well microplate format to facilitate high-throughput screening.

II. Experimental Protocols

A. General Preparations and Considerations
  • Compound Handling: 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole should be dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to prepare a stock solution. Subsequent dilutions should be made in the same solvent.

  • Controls: It is crucial to include a positive control (a known antioxidant like Trolox, ascorbic acid, or butylated hydroxytoluene (BHT)) and a negative control (solvent alone) in each assay.[18]

  • Replicates: All experiments should be performed in at least triplicate to ensure the reliability and reproducibility of the results.

  • Spectrophotometer: A microplate reader capable of measuring absorbance at the specified wavelengths is required for all assays.

B. DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of the violet-colored DPPH• to the yellow-colored diphenylpicrylhydrazine is monitored by measuring the decrease in absorbance at 517 nm.[19]

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_compound Prepare serial dilutions of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole add_samples Add 100 µL of sample/ control to wells prep_compound->add_samples prep_dpph Prepare 0.1 mM DPPH solution in methanol add_dpph Add 100 µL of DPPH solution to all wells prep_dpph->add_dpph prep_controls Prepare Positive (Trolox) and Negative (Solvent) Controls prep_controls->add_samples add_samples->add_dpph incubate Incubate in the dark for 30 minutes at RT add_dpph->incubate measure_abs Measure absorbance at 517 nm incubate->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50 ABTS_Reaction cluster_generation ABTS•⁺ Generation cluster_scavenging Radical Scavenging ABTS ABTS ABTS_radical ABTS•⁺ (Blue-Green) ABTS->ABTS_radical Oxidation Persulfate K₂S₂O₈ Persulfate->ABTS_radical ABTS_radical_2 ABTS•⁺ Antioxidant Antioxidant (Test Compound) ABTS_neutral ABTS (Colorless) Antioxidant->ABTS_neutral Reduction ABTS_radical_2->ABTS_neutral

Caption: ABTS Radical Generation and Scavenging Reaction.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. [20][21]Dilute the ABTS•⁺ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. [20] * Test Compound and Controls: Prepare as described in the DPPH assay.

  • Assay Procedure (96-well plate):

    • Add 20 µL of each dilution of the test compound, positive control, or solvent to respective wells.

    • Add 180 µL of the ABTS•⁺ working solution to all wells.

    • Incubate for 6 minutes at room temperature in the dark.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using the same formula as in the DPPH assay.

    • Determine the IC₅₀ value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

D. Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the reducing potential of an antioxidant. At low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm. [22][23] Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use. [22] * Ferrous Sulfate Standard Curve: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 1000, 500, 250, 125, 62.5 µM) in deionized water.

  • Assay Procedure (96-well plate):

    • Add 20 µL of the test compound, standards, or solvent to respective wells.

    • Add 180 µL of the FRAP reagent to all wells.

    • Incubate for 30 minutes at 37°C.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Determine the FRAP value of the test compound from the standard curve and express the results as µM Fe(II) equivalents.

E. Cupric Reducing Antioxidant Capacity (CUPRAC) Assay

Principle: The CUPRAC assay is based on the reduction of the cupric ion (Cu²⁺) to the cuprous ion (Cu⁺) by antioxidants. The resulting Cu⁺ forms a stable, colored complex with neocuproine, which has a maximum absorbance at 450 nm. This assay is advantageous as it is carried out at a physiological pH. [17] Protocol:

  • Reagent Preparation:

    • Copper(II) Chloride Solution (10 mM): Dissolve 17.05 mg of CuCl₂·2H₂O in 10 mL of deionized water.

    • Ammonium Acetate Buffer (1 M, pH 7.0): Dissolve 7.7 g of ammonium acetate in 100 mL of deionized water and adjust the pH to 7.0.

    • Neocuproine Solution (7.5 mM): Dissolve 15.6 mg of neocuproine (2,9-dimethyl-1,10-phenanthroline) in 10 mL of ethanol.

    • CUPRAC Reagent: Prepare fresh by mixing copper(II) chloride solution, ammonium acetate buffer, and neocuproine solution in a 1:1:1 (v/v/v) ratio.

  • Assay Procedure (96-well plate):

    • Add 50 µL of the test compound, positive control, or solvent to respective wells.

    • Add 150 µL of the CUPRAC reagent to all wells.

    • Incubate for 30 minutes at room temperature.

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Similar to the other assays, calculate the increase in absorbance, which is proportional to the antioxidant capacity.

    • Results can be expressed as Trolox or ascorbic acid equivalents by generating a standard curve.

III. Data Presentation and Interpretation

For a comprehensive evaluation, the results from all four assays should be compiled and compared. The following table provides a template for summarizing the antioxidant capacity of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole.

AssayParameter2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazolePositive Control (Trolox)
DPPH IC₅₀ (µg/mL)Experimental ValueExperimental Value
ABTS IC₅₀ (µg/mL)Experimental ValueExperimental Value
FRAP µM Fe(II) Equivalents/mgExperimental ValueExperimental Value
CUPRAC µM Trolox Equivalents/mgExperimental ValueExperimental Value

Interpretation of Results:

  • A lower IC₅₀ value in the DPPH and ABTS assays indicates a higher radical scavenging activity.

  • A higher value in the FRAP and CUPRAC assays signifies greater reducing power.

  • By comparing the results of the test compound to a standard antioxidant like Trolox, a relative measure of its potency can be determined.

  • Discrepancies in the antioxidant capacity measured by different assays can provide insights into the mechanism of action of the test compound. For example, a compound may be a potent radical scavenger (low IC₅₀ in DPPH and ABTS) but have a lower reducing power (lower FRAP and CUPRAC values), or vice versa.

IV. Conclusion

This application note provides a comprehensive and scientifically rigorous framework for assessing the antioxidant capacity of the novel azo-imidazole compound, 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole. By employing a multi-assay approach encompassing DPPH, ABTS, FRAP, and CUPRAC methods, researchers can obtain a detailed and reliable antioxidant profile of this and other promising therapeutic candidates. The detailed protocols and data interpretation guidelines presented herein are designed to ensure the generation of high-quality, reproducible data, thereby facilitating the advancement of novel antioxidant drug discovery programs.

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  • MDPI. (n.d.). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. Retrieved January 24, 2026, from

  • ResearchGate. (n.d.). (PDF) Biological and theoretical study of synthesized imidazole derivative azo compound. Retrieved January 24, 2026, from

  • NIH. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved January 24, 2026, from

  • YouTube. (n.d.). Five Methods for Measuring Total Antioxidant Capacity (Part 1) #laboratory #science. Retrieved January 24, 2026, from

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Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole in aqueous media

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole. This document provides in-depth troubleshooting strategie...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole. This document provides in-depth troubleshooting strategies and frequently asked questions to address the significant challenge of this compound's poor solubility in aqueous media. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole and what are its potential applications?

2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole is a substituted aromatic azo compound containing an imidazole ring. The imidazole moiety is a common scaffold in medicinal chemistry, found in numerous pharmaceuticals due to its wide range of biological activities, including anti-inflammatory, anti-fungal, and anti-cancer properties.[1][2] The azo group, connected to substituted phenyl rings, suggests potential applications as a chromophore in dyes or as a pharmacologically active agent, as many azo compounds are investigated for their therapeutic effects.

Q2: Why is this compound expected to be poorly soluble in aqueous media?

The poor aqueous solubility of this molecule is a direct consequence of its chemical structure. It is a largely hydrophobic molecule dominated by two aromatic rings (the chloromethoxy-phenyl and the imidazole). The presence of the chloro group and the largely nonpolar phenyl and azo structures contribute to a high octanol-water partition coefficient (LogP), favoring partitioning into lipids over water. While the imidazole ring has some polar character and can engage in hydrogen bonding, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule. This solubility challenge is common for new chemical entities in drug discovery, with approximately 40% of approved drugs and up to 90% of drug candidates being poorly water-soluble.[3]

Q3: What are the key estimated physicochemical properties of this compound?
PropertyEstimated Value/RangeRationale & Significance
Molecular Formula C₁₀H₉ClN₄OBased on chemical structure.
Molecular Weight ~236.66 g/mol Calculated from the molecular formula.
Predicted LogP 3.0 - 4.5A high LogP value indicates poor water solubility and high lipophilicity. This is the primary driver of the solubility issue. Similar chlorinated phenyl-imidazole structures show high LogP values.[4][5]
pKa (Imidazole Ring) ~6.5 - 7.0 (conjugate acid)The imidazole ring is basic and can be protonated. The pKa of the conjugate acid of imidazole itself is around 7.0.[6] This property is key for pH-modification strategies.
pKa (N-H proton) ~14.5The N-H proton on the imidazole ring is weakly acidic.[7][8][9]

Note: These values are estimations and should be used as a guide for initial experimental design.

Q4: What are the standard safety precautions for handling this compound?

As with any novel chemical, 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole should be handled with care. Assume the compound is potentially hazardous in the absence of comprehensive toxicological data.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Troubleshooting Guide: Precipitation & Solubility Issues

Problem: My compound precipitates from my aqueous buffer during my experiment. How can I resolve this?

Precipitation is a clear sign that the compound's concentration has exceeded its solubility limit in your aqueous medium. A systematic approach is required to identify the optimal solubilization strategy for your specific experimental context. The following workflow provides a logical progression of techniques to try, from the simplest to the more complex.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Precipitation Observed ph Strategy 1: pH Adjustment start->ph ph_q Is your system pH-tolerant? Can the compound be ionized? ph->ph_q cosolvent Strategy 2: Co-solvents ph_q->cosolvent No success Compound Solubilized ph_q->success Yes ph_yes Yes ph_no No cosolvent_q Is a small % of organic solvent (e.g., DMSO, Ethanol) acceptable? cosolvent->cosolvent_q surfactant Strategy 3: Surfactants cosolvent_q->surfactant No cosolvent_q->success Yes cosolvent_yes Yes cosolvent_no No surfactant_q Can potential surfactant effects (e.g., cytotoxicity) be tolerated/controlled? surfactant->surfactant_q cyclo Strategy 4: Cyclodextrins surfactant_q->cyclo No surfactant_q->success Yes surfactant_yes Yes surfactant_no No cyclo_q Is the molecular size compatible? Is this for in vivo / in vitro use? cyclo->cyclo_q cyclo_q->success Yes cyclo_yes Yes

Caption: Troubleshooting workflow for solubility issues.

Detailed Protocols & Scientific Rationale

pH Adjustment
  • Causality: The imidazole ring is basic and can be protonated to form a positively charged imidazolium ion.[7][9] According to the Henderson-Hasselbalch equation, adjusting the pH of the medium to be at least 1-2 units below the pKa of the conjugate acid (~7.0) will shift the equilibrium towards the protonated, charged form. This charge significantly increases the molecule's polarity and its favorable interactions with water, thereby enhancing solubility.

  • Protocol:

    • Prepare your aqueous buffer.

    • Create a concentrated stock solution of the compound in a minimal amount of an organic solvent like DMSO (see Co-solvent section).

    • While stirring the buffer, slowly add the required volume of the stock solution.

    • If precipitation occurs, adjust the pH of the final solution downwards using small additions of a dilute acid (e.g., 0.1 M HCl).

    • Monitor the solution for clarity. Aim for a final pH between 5.0 and 6.0.

    • Validation: Ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity). Run a pH control experiment without the compound.

Co-solvents
  • Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the medium.[10] This reduction in polarity lowers the energy penalty for solvating a hydrophobic molecule, effectively increasing its solubility. Dimethyl sulfoxide (DMSO) and ethanol are common choices.

  • Protocol (Using DMSO):

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM). Ensure it is fully dissolved.

    • To prepare your working solution, perform a serial dilution. First, dilute the DMSO stock into your aqueous buffer, ensuring the final DMSO concentration remains as low as possible.

    • Crucial Step: Add the DMSO stock solution to the buffer dropwise while vortexing or stirring vigorously. Never add aqueous buffer to the concentrated DMSO stock, as this will cause the compound to precipitate immediately.

    • Validation: For cell-based assays, it is critical to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, as higher concentrations can be cytotoxic or affect cell function.[11] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[12]

Surfactants
  • Causality: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole can be encapsulated within the hydrophobic core, effectively solubilizing them in the bulk aqueous phase.

  • Protocol (Using Tween® 20 or Tween® 80):

    • Prepare a stock solution of a non-ionic surfactant (e.g., 10% Tween® 20) in water.

    • Add the surfactant stock to your aqueous buffer to achieve a final concentration typically ranging from 0.01% to 0.1% (v/v). This concentration is generally above the CMC for most common surfactants.

    • Add the compound (either as a solid or from a concentrated organic stock) to the surfactant-containing buffer.

    • Mix thoroughly using sonication or vigorous stirring to facilitate micellar encapsulation.

    • Validation: Surfactants can interfere with biological systems; for instance, they can permeabilize cell membranes.[13] Their toxicity varies, with non-ionic surfactants like Tween® 80 generally being less cytotoxic than ionic ones.[14][15] A vehicle control containing the surfactant is essential.

Cyclodextrins
  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate hydrophobic "guest" molecules, like the target compound, into their cavity, forming a water-soluble "inclusion complex."[17][18] This complex masks the hydrophobic nature of the drug, significantly increasing its apparent water solubility.[19]

  • Protocol (Using Hydroxypropyl-β-Cyclodextrin, HP-β-CD):

    • Prepare a solution of HP-β-CD in your aqueous buffer. Concentrations can range from 1% to 10% (w/v) depending on the required solubility enhancement.

    • Add the solid compound directly to the HP-β-CD solution.

    • Stir the mixture vigorously, often overnight at room temperature, to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes accelerate the process.

    • Filter the solution through a 0.22 µm filter to remove any undissolved material.

    • Validation: The formation of an inclusion complex can be confirmed by techniques like NMR or DSC. For most applications, visual confirmation of enhanced solubility is sufficient. Cyclodextrins are generally considered safe and are used in FDA-approved formulations.[20]

Summary & Comparison of Solubilization Techniques

TechniqueMechanismTypical ConcentrationAdvantagesDisadvantages
pH Adjustment Increases polarity via ionization.pH 5.0 - 6.0Simple, inexpensive, introduces minimal foreign substances.Only works for ionizable compounds; not all systems tolerate pH changes.
Co-solvents Reduces solvent polarity.<1% (DMSO, Ethanol)Effective for highly lipophilic compounds; good for stock solutions.Can be toxic to cells at higher concentrations; may affect protein structure or enzyme kinetics.[10]
Surfactants Micellar encapsulation.0.01% - 0.1% (Tween® 20/80)High solubilizing capacity.Can be cytotoxic, interfere with membranes, and may affect protein activity.[21]
Cyclodextrins Forms soluble inclusion complexes.1% - 10% w/v (HP-β-CD)Low toxicity, high biocompatibility, used in clinical formulations.[20]Requires molar excess, can increase solution viscosity, may not be suitable for very large molecules.

References

  • Iftikhar Ahsan, et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]

  • PubChem. 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl-. National Center for Biotechnology Information. [Link]

  • Păvăloiu, R.-D., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Galvão, K. C. S., et al. (2014). Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release. PubMed. [Link]

  • Sikora, E., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central. [Link]

  • Xie, B., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Wikipedia. Imidazole. [Link]

  • PubChem. Imidazole. National Center for Biotechnology Information. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]

  • Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Xie, B., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. ResearchGate. [Link]

  • Vavilova, A., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. MDPI. [Link]

  • Valoppi, F., et al. (2022). Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. MDPI. [Link]

  • Pearson+. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~.... [Link]

  • S-V., Choonara, B., & P., Kumar. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. [Link]

  • PubChem. 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole. National Center for Biotechnology Information. [Link]

  • Isaksson, J., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. ACS Publications. [Link]

  • El-Saber, B., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Abarca-Vargas, R., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed Central. [Link]

  • Tran, P., et al. (2019). Solubilization of poorly water-soluble drugs using solid dispersions. PubMed. [Link]

  • Tiso, T., et al. (2020). Characterization and Cytotoxic Effect of Biosurfactants Obtained from Different Sources. ACS Publications. [Link]

  • Sharma, R., et al. (2022). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals. [Link]

  • Pfaller, W., et al. (2000). Surfactant-induced cytotoxicity in cultures of human keratinocytes and a commercially available cell line (3T3). PubMed. [Link]

  • PubChem. 2-(4-chlorophenyl)-5-phenyl-1H-imidazole. National Center for Biotechnology Information. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Petersen, L. H., et al. (2016). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications. [Link]

  • Fun, H.-K., et al. (2011). 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. ResearchGate. [Link]

  • Tekpinar, D., & G., U., Z. (2026). Exploring Cyclodextrin-Based MOFs for Drug Delivery: Synthesis, Applications, and Future Perspectives. ACS Publications. [Link]

  • de la Cruz, X., et al. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. RSC Publishing. [Link]

  • Kasi, G., & M., M. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Sharma, R., et al. (2023). Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. [Link]

  • PubChem. 1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol. National Center for Biotechnology Information. [Link]

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Optimization

Technical Support Center: Azo Coupling Reactions with Imidazole Substrates

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Azo Coupling Reactions involving imidazole substrates. As a Senior Application Scientist, I have compile...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Azo Coupling Reactions involving imidazole substrates. As a Senior Application Scientist, I have compiled this guide to address the common and complex challenges encountered during the synthesis of azo-imidazole compounds. This resource is designed to provide not only procedural guidance but also a deeper understanding of the underlying chemical principles to empower you in your research and development endeavors.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems faced during azo coupling reactions with imidazole-containing molecules.

Q1: My azo coupling reaction with an imidazole substrate shows no product formation. What are the likely causes?

There are several potential reasons for a complete lack of product formation. The most common culprits are:

  • Decomposition of the Diazonium Salt: Diazonium salts, especially those derived from heterocyclic amines, can be highly unstable. If the temperature is not strictly maintained between 0-5°C during its formation and use, it may decompose before it has a chance to react with the imidazole.[1]

  • Incorrect pH of the Coupling Reaction: The nucleophilicity of the imidazole ring is highly dependent on the pH of the reaction medium. For the coupling to occur, the imidazole needs to be sufficiently nucleophilic, which is generally achieved under neutral to alkaline conditions.[2] If the solution is too acidic, the imidazole ring will be protonated and deactivated towards electrophilic attack.

  • Low Reactivity of the Coupling Partner: The imidazole substrate itself might be deactivated by electron-withdrawing groups, making it not nucleophilic enough to react with the diazonium salt. Conversely, a highly deactivated diazonium salt (with strong electron-withdrawing groups) may be too poor of an electrophile.

Q2: The yield of my azo-imidazole product is consistently low. How can I improve it?

Low yields are a frequent issue and can often be traced back to suboptimal reaction conditions. Consider the following optimization strategies:

  • Strict Temperature Control: As mentioned, maintaining a low temperature (0-5°C) is critical for the stability of the diazonium salt. Any deviation can lead to decomposition and a subsequent decrease in yield.

  • pH Optimization: The optimal pH for coupling can be substrate-dependent. While a pH range of 8-10 is a good starting point for many imidazoles, it is advisable to perform small-scale trial reactions at slightly different pH values to find the sweet spot for your specific substrate.

  • Rate of Addition: The diazonium salt solution should be added slowly and portion-wise to the solution of the imidazole coupling partner. This helps to maintain a low concentration of the diazonium salt at any given time, minimizing side reactions and decomposition.

  • Solvent Choice: The reaction is typically performed in an aqueous medium. However, if your imidazole substrate has poor water solubility, the use of a co-solvent such as ethanol or methanol may be necessary to ensure a homogeneous reaction mixture.

Q3: I am observing the formation of multiple colored products. What are they, and how can I obtain a single product?

The formation of multiple products often indicates a lack of regioselectivity or the occurrence of side reactions.

  • Positional Isomers: Azo coupling can occur at different positions on the imidazole ring, leading to the formation of isomers. The position of coupling is influenced by the substituents already present on the imidazole ring.

  • N-Coupling vs. C-Coupling: Diazonium salts can react with the nitrogen atoms of the imidazole ring (N-coupling) in addition to the desired carbon atoms (C-coupling).[2] N-coupling is more prevalent under certain pH conditions and can lead to the formation of unstable triazene-like adducts.

  • Bis-Azo Products: If the imidazole ring is highly activated, it is possible for it to undergo a second azo coupling reaction, resulting in the formation of a bis-azo compound.

To favor the formation of a single product, careful control of the reaction pH and stoichiometry is crucial. Using a slight excess of the imidazole coupling partner can sometimes help to minimize the formation of bis-azo products.

Troubleshooting Guides

This section provides in-depth guidance on tackling more complex issues that may arise during your experiments.

Guide 1: Problem - Unstable Diazonium Salt of an Amino-Imidazole

Heteroaromatic diazonium salts are notoriously less stable than their benzenoid counterparts. If you are starting with an amino-imidazole, the resulting diazonium salt can be particularly prone to decomposition.

Symptoms:

  • Rapid discoloration or gas evolution from the diazonium salt solution, even at low temperatures.

  • Complete failure of the subsequent coupling reaction.

  • Formation of tarry, insoluble byproducts.

Root Cause Analysis and Solutions:

The increased instability is due to the electron-rich nature of the imidazole ring, which can promote the decomposition of the diazonium group.

Troubleshooting Workflow:

Caption: Troubleshooting unstable diazonium salts.

Experimental Protocol: In Situ Diazotization and Coupling

  • Dissolve the amino-imidazole substrate in a suitable acidic medium (e.g., dilute HCl) and cool the solution to 0-5°C in an ice-salt bath.

  • In a separate flask, dissolve the imidazole coupling partner in an alkaline solution (e.g., aqueous NaOH) and cool to 0-5°C.

  • To the cooled solution of the amino-imidazole, slowly add a pre-cooled solution of sodium nitrite (NaNO₂).

  • Immediately after the addition of sodium nitrite, slowly add the cold solution of the imidazole coupling partner to the freshly generated diazonium salt solution, maintaining the temperature below 5°C and ensuring vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Causality: By generating the diazonium salt in the presence of the coupling partner, you increase the likelihood of the desired reaction occurring before the diazonium salt has a chance to decompose.

Guide 2: Problem - Competing N-Coupling and C-Coupling

The presence of two nucleophilic nitrogen atoms in the imidazole ring can lead to competitive N-coupling, resulting in the formation of undesired triazene byproducts.

Symptoms:

  • A complex mixture of products observed by TLC or HPLC.

  • Isolation of a product that is unstable and decomposes over time.

  • Lower than expected yield of the desired C-coupled azo-imidazole.

Root Cause Analysis and Solutions:

The lone pair of electrons on the sp²-hybridized nitrogen atoms of the imidazole ring can attack the electrophilic diazonium ion. This process is often reversible and is influenced by the pH of the reaction medium.

Troubleshooting Workflow:

Caption: Mitigating N- vs. C-coupling competition.

pH Optimization Strategy:

  • For C-Coupling: A higher pH (typically 8-10) deprotonates the imidazole ring, increasing its electron density and making the carbon atoms more nucleophilic, thus favoring C-coupling.

  • For N-Coupling (if desired): More neutral or slightly acidic conditions can sometimes favor N-coupling, although the resulting triazenes are often unstable.

Guide 3: Problem - Purification Challenges of Azo-Imidazole Compounds

Azo-imidazole compounds can be challenging to purify due to their polar nature, potential for multiple isomers, and the presence of colored impurities.

Symptoms:

  • Difficulty in achieving baseline separation by column chromatography.

  • Significant product loss during purification.

  • Inability to obtain a pure solid product by recrystallization.

Root Cause Analysis and Solutions:

The basic nitrogen atoms of the imidazole ring can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. The presence of multiple colored species can make it difficult to isolate the desired product.

Purification Strategy Table:

ProblemRecommended SolutionExplanation
Peak tailing on silica gel Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or pyridine) to the eluent.The basic modifier neutralizes the acidic silanol groups on the silica surface, reducing the strong interaction with the basic imidazole.
Poor separation of isomers Use a different stationary phase, such as neutral or basic alumina, or consider reverse-phase chromatography.Changing the stationary phase alters the separation mechanism and can improve the resolution of closely related compounds.
Difficulty with recrystallization Experiment with a wide range of solvent systems, including polar aprotic solvents (e.g., DMF, DMSO) and mixed solvent systems (e.g., ethanol/water, acetone/hexane).The choice of recrystallization solvent is highly dependent on the specific structure of the azo-imidazole compound.

Experimental Protocol: Column Chromatography with a Basic Modifier

  • Prepare a slurry of silica gel in the chosen eluent system (e.g., ethyl acetate/hexane).

  • Add 0.5% (v/v) triethylamine to the eluent.

  • Pack the column with the prepared slurry.

  • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elute the column with the triethylamine-modified eluent, collecting fractions and monitoring by TLC.

Data and Protocols

Table 1: Recommended Starting Conditions for Azo Coupling with Imidazole
ParameterRecommended ConditionRationale
Diazotization Temperature 0-5°CMinimizes decomposition of the diazonium salt.[1]
Coupling Temperature 0-10°CControls the reaction rate and minimizes side reactions.
Coupling pH 8-10Increases the nucleophilicity of the imidazole ring for C-coupling.[2]
Stoichiometry (Diazonium:Imidazole) 1 : 1.1A slight excess of the imidazole can help to drive the reaction to completion and minimize bis-azo formation.
Solvent Water (with co-solvents like ethanol or methanol if needed for solubility)Provides a suitable medium for the ionic reaction.
General Protocol for Azo Coupling with Imidazole
  • Diazotization:

    • Dissolve the aromatic amine (1 equivalent) in dilute acid (e.g., 2.5 M HCl) and cool to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature remains below 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for 15-30 minutes.

  • Coupling:

    • In a separate flask, dissolve the imidazole substrate (1.1 equivalents) in an aqueous alkaline solution (e.g., 1 M NaOH) and cool to 0-5°C.

    • Slowly add the cold diazonium salt solution to the cold imidazole solution with vigorous stirring, maintaining the temperature below 10°C.

    • A colored precipitate should form. Continue stirring for 1-2 hours at low temperature.

  • Work-up and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Diagrams

Azo Coupling Mechanism with Imidazole

G cluster_0 Diazotization cluster_1 Coupling A Ar-NH2 C Ar-N2+ Cl- A->C 0-5°C B NaNO2, HCl B->C G Azo-Imidazole Product C->G D Imidazole F Deprotonated Imidazole D->F pH 8-10 E NaOH E->F F->G Electrophilic Attack

Caption: General workflow of azo coupling with imidazole.

References

  • Chad's Prep. (2018, September 21). 22.8b Azo Coupling [Video]. YouTube. [Link]

  • Asian Journal of Chemistry. (2013). Synthesis and Spectroscopic Properties of Some Transition Metal Complexes with New Azo-Dyes Derived From Thiazole and Imidazole. [Link]

  • Gutmann, B., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PMC - PubMed Central. [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Microbe Notes. (2022, May 25). Pauly's Test- Definition, Principle, Procedure, Result, Uses. [Link]

  • Pozharskii, A. F., et al. (2005). Reactivity of Diazoazoles and Azolediazonium Salts in C-Azo Coupling Reactions. ResearchGate. [Link]

  • Wikipedia. (n.d.). Azo coupling. [Link]

  • ResearchGate. (n.d.). Reactivity of diazoazoles in Cazo coupling with different azo.... [Link]

  • Organic Chemistry Portal. (n.d.). Azo Coupling. [Link]

  • Pozharskii, A. F., et al. (2005). Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts. ResearchGate. [Link]

  • ResearchGate. (2020, November 4). Diazotization Reactions of Heterocyclic Compounds and Their Azo Coupling Reactions (A Mini-Review). [Link]

  • Google Patents. (n.d.).
  • Waters Corporation. (2017, October 30). Peptide Sample Prep Optimization and Troubleshooting [Video]. YouTube. [Link]

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Troubleshooting

How to avoid degradation of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole during experiments

Welcome to the technical support guide for 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this compound during storage and experimentation. By understanding the inherent chemical liabilities of its azo and imidazole moieties, you can ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole?

This compound's stability is influenced by two key structural features: the azo bond (-N=N-) and the imidazole ring . The azo bond is susceptible to both reductive and oxidative cleavage, as well as photodegradation, while the imidazole ring can be sensitive to extreme pH and high temperatures.[1][2][3] Azo dyes are specifically synthesized to be stable, which paradoxically makes them persistent and their degradation pathways critical to understand.[3][4]

The primary degradation pathway for many azo compounds is the reductive cleavage of the azo bond.[1][5] This process breaks the molecule into two separate aromatic amine compounds, which may have different biological and toxicological properties than the parent molecule.

parent 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole degradation Reductive Cleavage (e.g., reducing agents, some biological systems) parent->degradation Azo Bond Cleavage amine1 2-Amino-4-chloroanisole degradation->amine1 amine2 2-Amino-1H-imidazole degradation->amine2

Caption: Potential reductive degradation of the parent compound.

Q2: How should I properly store the solid compound and its solutions to ensure long-term stability?

Proper storage is the first line of defense against degradation. Both the solid compound and its solutions must be protected from key environmental factors.

ParameterSolid Compound StorageStock Solution StorageRationale
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)Reduces the rate of thermally induced degradation reactions. Imidazole-based compounds can show thermal decomposition, though often at much higher temperatures.[2][6]
Light Store in amber vials or protect from lightStore in amber vials or wrap in aluminum foilThe azo bond is a chromophore that can absorb UV or visible light, leading to photodegradation.[7][8]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Degas solvent before use; store under inert gasMinimizes contact with oxygen, preventing oxidative degradation of the azo group or the imidazole ring.[9]
Moisture Store in a desiccatorUse anhydrous solventsPrevents hydrolysis and potential pH shifts upon dissolution of atmospheric CO₂. Imidazole itself is hygroscopic.[10][11]
Q3: Which solvents are recommended for dissolving 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole, and are there any I should avoid?

Solvent choice is critical for both stability and experimental success.

  • Recommended Solvents:

    • DMSO (Dimethyl sulfoxide): Generally a good choice for creating high-concentration stock solutions due to its excellent solvating power.

    • DMF (Dimethylformamide): Another suitable aprotic solvent for stock solutions.

    • Acetonitrile (ACN) & Methanol (MeOH): Good choices for preparing working solutions for analytical methods like HPLC.[12]

  • Solvents and Additives to Use with Caution:

    • Protic Solvents (e.g., Water, Ethanol): While the compound may be soluble, be mindful of pH. Unbuffered aqueous solutions can have a pH that promotes degradation. Azo dye stability is often highly pH-dependent.[13][14]

    • Strongly Acidic or Basic Solutions: Avoid extreme pH unless required by the experiment, as it can catalyze the breakdown of the azo linkage or the imidazole ring.[15] Acidic conditions can protonate the imidazole nitrogen, while strong bases can deprotonate it, altering the molecule's electronic properties and stability.

    • Solvents with Peroxides: Avoid using old ethers (like THF or diethyl ether) that may contain peroxides, as these can cause oxidative degradation.[16]

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Action(s)
Color of solution fades over time. Photodegradation: Exposure to ambient or UV light.Work in a dimly lit area or use amber-colored labware. Prepare solutions fresh before use.[7]
Reductive/Oxidative Degradation: Presence of reducing/oxidizing agents in the media; dissolved oxygen.Use high-purity, degassed solvents. If working with cell cultures, consider if the media or cellular metabolism has reductive potential.[1][9]
Unexpected peaks appear in HPLC/LC-MS analysis. Compound Degradation: The new peaks are likely the aromatic amine cleavage products or other derivatives.1. Confirm Identity: If possible, use mass spectrometry (MS) to get the molecular weight of the new peaks and compare them to potential degradation products.[17] 2. Review Handling: Re-evaluate your storage and experimental conditions against the recommendations in this guide. 3. Perform Forced Degradation: Intentionally expose the compound to acid, base, peroxide, heat, and light to confirm the identity of the degradation peaks.
Inconsistent experimental results or loss of biological activity. Loss of Active Compound: The concentration of the parent compound has decreased due to degradation, leading to lower-than-expected activity.1. Quantify Purity: Use a calibrated HPLC-UV method to check the purity of your stock and working solutions before each experiment.[18] 2. Prepare Fresh Solutions: Avoid using old solutions. If you must store them, do so at ≤ -20°C and protect from light.

Key Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution

This protocol emphasizes stability during the preparation of a concentrated stock solution.

  • Pre-Experiment Setup:

    • Bring the solid compound vial to room temperature in a desiccator before opening to prevent moisture condensation.

    • Use anhydrous, high-purity DMSO.

    • Use sterile, amber-colored glass vials with PTFE-lined screw caps.

  • Preparation (under inert atmosphere if possible):

    • Weigh the required amount of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole in a clean vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex or sonicate gently at room temperature until fully dissolved. Avoid heating.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Flush the headspace of each aliquot vial with argon or nitrogen before sealing.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Workflow for Assessing Compound Stability

This workflow provides a systematic way to test the stability of your compound under various experimental conditions.

cluster_prep Preparation cluster_stress Stress Conditions (Incubate Aliquots) cluster_analysis Analysis prep Prepare fresh solution in desired buffer/solvent t0 Analyze T=0 Sample (HPLC, UV-Vis) prep->t0 light Light Exposure (UV or Daylight) t0->light Split & Treat heat Elevated Temp (e.g., 40°C) t0->heat Split & Treat acid Acidic pH (e.g., pH 2) t0->acid Split & Treat base Basic pH (e.g., pH 10) t0->base Split & Treat control Control (e.g., 4°C, Dark) t0->control Split & Treat tx Analyze Samples at Time = X hours light->tx Take Samples heat->tx Take Samples acid->tx Take Samples base->tx Take Samples control->tx Take Samples compare Compare Results: Parent Peak Area vs. Degradant Peaks tx->compare

Caption: Experimental workflow for a forced degradation study.

Protocol 3: HPLC Method for Purity and Degradation Monitoring

This method is adapted from established procedures for similar azo-imidazole compounds and serves as an excellent starting point for analysis.[12]

HPLC ParameterRecommended Setting
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid or Formic Acid (for MS compatibility)
Mobile Phase B Acetonitrile (MeCN) with 0.1% of the same acid
Gradient 5% B to 95% B over 15 minutes, hold for 5 min, return to 5% B
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at the λmax of the compound (determine via UV scan) and a second wavelength (e.g., 254 nm)
Column Temp. 30°C

Analysis: Monitor the peak area of the parent compound. A decrease in its area, coupled with the appearance of new peaks (typically at earlier retention times), indicates degradation.[17]

By adhering to these guidelines, you can significantly mitigate the risk of degradation, ensuring the reliability and accuracy of your valuable research.

References

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  • Puentes-Téllez, P. E., & Vasconcelos, S. D. S. (2023). Degradation of Azo Dyes: Bacterial Potential for Bioremediation. MDPI. Available from: [Link]

  • Saratale, R. G., Saratale, G. D., Chang, J. S., & Govindwar, S. P. (2011). Recent Advances in Azo Dye Degrading Enzyme Research. PubMed Central. Available from: [Link]

  • AZoNano (2024). Photocatalytic Dye Degradation Using Al-Doped ZnO. AZoNano.com. Available from: [Link]

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  • ACS Publications (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole and its Analogs for Drug Discovery

This guide provides an in-depth spectral analysis and characterization of the novel azo-imidazole compound, 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole (MCPAI). Designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectral analysis and characterization of the novel azo-imidazole compound, 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole (MCPAI). Designed for researchers, scientists, and drug development professionals, this document offers a comparative framework for understanding the unique spectroscopic signature of MCPAI against relevant alternatives. The experimental data and protocols herein are presented to ensure scientific integrity and to empower researchers in their analytical endeavors.

The imidazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic bioactive compounds.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to anticancer, antibacterial, and antifungal properties. The introduction of an azo linkage to the imidazole scaffold, as in MCPAI, creates a unique chromophoric system with potential for novel biological interactions and applications as a colorimetric sensor.[2] This guide will dissect the spectral characteristics that define MCPAI, providing a roadmap for its identification and a basis for the exploration of its therapeutic potential.

Molecular Structure and Spectroscopic Overview

The unique arrangement of a substituted phenyl ring linked via an azo bridge to an imidazole core in MCPAI gives rise to a distinct spectroscopic fingerprint. Understanding this signature is paramount for its unambiguous identification and for elucidating its structure-activity relationships.

MCPAI_Structure cluster_phenyl 2-Methoxy-5-chlorophenyl Group cluster_azo Azo Bridge cluster_imidazole 1H-Imidazole Ring C1 C C2 C C1->C2 N1 N C1->N1 C3 C C2->C3 C4 C C3->C4 Cl Cl C3->Cl C5 C C4->C5 C6 C C5->C6 C6->C1 O O C6->O CH3 CH3 O->CH3 N2 N N1->N2 = C7 C N2->C7 N3 N C7->N3 C8 C N3->C8 H1 H N3->H1 C9 C C8->C9 N4 N C9->N4 N4->C7

Caption: Molecular structure of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole (MCPAI).

Comparative Spectral Analysis

Spectroscopic Technique 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole (MCPAI) (Expected) 2-[2-(5-Chloro carboxy phenyl) azo] 1-methyl imidazole (1-MeCPAI) (Reported)[3] Key Differences & Rationale
UV-Visible (λmax) ~400-450 nmNot explicitly reported, but azo compounds typically show absorption in this range.[4]The exact λmax will be influenced by the electronic effects of the substituents. The methoxy group (electron-donating) in MCPAI may cause a slight bathochromic (red) shift compared to the electron-withdrawing carboxylic acid group in 1-MeCPAI.
FTIR (cm⁻¹) ~3400 (N-H stretch, broad) , ~3100 (Ar C-H stretch), ~1600 (C=N stretch) , ~1450 (N=N stretch) , ~1250 (Ar-O-C stretch), ~750 (C-Cl stretch)~3100 (Ar C-H stretch), ~1700 (C=O stretch of COOH), ~1600 (C=N stretch), ~1450 (N=N stretch), ~750 (C-Cl stretch)The most significant differences will be the presence of a broad N-H stretch in MCPAI (absent in the N-methylated 1-MeCPAI) and the absence of the strong C=O stretch from the carboxylic acid group. Instead, MCPAI will exhibit a characteristic Ar-O-C stretch from the methoxy group.
¹H NMR (δ, ppm) ~12-13 (s, 1H, N-H) , ~7.0-8.0 (m, Ar-H), ~3.9 (s, 3H, OCH₃) , ~7.2-7.5 (m, Imidazole-H)~7.0-8.5 (m, Ar-H), ~11.0 (s, 1H, COOH), ~3.8 (s, 3H, N-CH₃) , ~7.1-7.4 (m, Imidazole-H)The key diagnostic signals for MCPAI will be the downfield singlet for the imidazole N-H and the singlet around 3.9 ppm for the methoxy protons. In contrast, 1-MeCPAI shows a signal for the N-methyl group and the carboxylic acid proton.
¹³C NMR (δ, ppm) ~140-150 (Azo-C), ~110-160 (Ar-C), ~56 (OCH₃) , ~115-135 (Imidazole-C)~140-150 (Azo-C), ~110-165 (Ar-C), ~168 (COOH) , ~35 (N-CH₃) , ~115-135 (Imidazole-C)The presence of the methoxy carbon signal around 56 ppm in MCPAI is a key differentiator from 1-MeCPAI, which will instead show a carboxylic acid carbon signal significantly downfield (~168 ppm) and an N-methyl carbon signal around 35 ppm.
Mass Spec (m/z) [M]+ at ~236.04 [M]+ at 278.03The molecular ion peak will directly reflect the difference in their molecular formulas (C₁₀H₉ClN₄O vs. C₁₁H₉ClN₄O₂). Fragmentation patterns will be similar, with characteristic losses of N₂, Cl, and fragments of the imidazole and phenyl rings.[5]

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust and reproducible characterization of MCPAI. Each step is accompanied by an explanation of its scientific rationale, ensuring a thorough understanding of the experimental design.

Synthesis of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A 2-Methoxy-5-chloroaniline B NaNO₂ / aq. HCl 0-5 °C A->B Reacts with C Diazonium Salt Intermediate B->C Forms E Basic Conditions (e.g., NaOH solution) 0-5 °C C->E Added dropwise to D 1H-Imidazole D->E Dissolved in F Crude MCPAI E->F Yields G Recrystallization (e.g., from Ethanol) F->G Purified by H Pure MCPAI G->H Obtains

Caption: General workflow for the synthesis of MCPAI.

Protocol:

  • Diazotization: Dissolve 2-methoxy-5-chloroaniline in a cold aqueous solution of hydrochloric acid (0-5 °C). Add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature. Stir for 30 minutes to ensure complete formation of the diazonium salt.

    • Rationale: The reaction of a primary aromatic amine with nitrous acid (formed in situ from NaNO₂ and HCl) at low temperatures produces a relatively stable diazonium salt. Low temperatures are crucial to prevent the decomposition of the diazonium salt.

  • Azo Coupling: In a separate vessel, dissolve 1H-imidazole in a cold aqueous solution of sodium hydroxide. Add the freshly prepared diazonium salt solution dropwise to the imidazole solution with vigorous stirring, maintaining the temperature below 5 °C.

    • Rationale: The coupling reaction is an electrophilic aromatic substitution where the electron-rich imidazole ring attacks the electrophilic diazonium salt. A basic medium is required to deprotonate the imidazole, increasing its nucleophilicity.

  • Isolation and Purification: After the addition is complete, allow the reaction mixture to stir for an additional hour. The resulting precipitate (crude MCPAI) is collected by filtration, washed with cold water, and dried. Purify the crude product by recrystallization from a suitable solvent such as ethanol.

    • Rationale: Recrystallization is a standard technique for purifying solid organic compounds based on differences in solubility between the compound and impurities in a given solvent at different temperatures.

Spectroscopic Characterization
  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Procedure: Prepare a dilute solution of MCPAI in a suitable solvent (e.g., ethanol or methanol). Record the absorption spectrum over a range of 200-800 nm.

  • Expected Outcome: A characteristic absorption spectrum with a strong band in the visible region (around 400-450 nm), corresponding to the π → π* transition of the extended conjugated system of the azo dye.[6] The position and intensity of this band are sensitive to the solvent polarity and pH.

  • Instrument: An FTIR spectrometer.

  • Procedure: Record the spectrum of a solid sample of MCPAI using the KBr pellet technique or an ATR accessory.

  • Expected Outcome: The spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a broad N-H stretch (~3400 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), C=N stretching of the imidazole ring (~1600 cm⁻¹), the N=N azo stretch (~1450 cm⁻¹), and the C-O and C-Cl stretches.[7]

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure: Dissolve the MCPAI sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra.

  • Expected Outcome: The ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of each proton and carbon atom, respectively. The chemical shifts, splitting patterns, and integration values will be crucial for confirming the molecular structure. The presence of the N-H proton, the methoxy group protons, and the distinct aromatic and imidazole protons will be key identifiers.[8]

  • Instrument: A mass spectrometer, typically with an electrospray ionization (ESI) or electron impact (EI) source.

  • Procedure: Introduce a dilute solution of MCPAI into the mass spectrometer.

  • Expected Outcome: The mass spectrum will show the molecular ion peak ([M]⁺ or [M+H]⁺), confirming the molecular weight of the compound. The fragmentation pattern will provide further structural information. Azo compounds often show a characteristic cleavage of the C-N bonds adjacent to the azo group.[7]

Comparative Framework and Future Directions

The spectral characterization of MCPAI provides a foundational dataset for its use in drug discovery and development. By comparing its spectral properties to other azo-imidazole derivatives, researchers can:

  • Establish Structure-Spectra Correlations: Understand how modifications to the phenyl or imidazole rings affect the electronic and vibrational properties of the molecule.

  • Guide Synthetic Efforts: The spectral data can inform the design of new analogs with desired photophysical or biological properties.

  • Develop Analytical Methods: The unique spectral signature of MCPAI can be used to develop quantitative analytical methods for its detection in biological matrices.

Comparative_Analysis cluster_properties Properties for Comparison MCPAI MCPAI (Target Molecule) UV_Vis UV-Vis (λmax) MCPAI->UV_Vis FTIR FTIR (Key Stretches) MCPAI->FTIR NMR NMR (Chemical Shifts) MCPAI->NMR MS Mass Spec (m/z) MCPAI->MS Bioactivity Biological Activity MCPAI->Bioactivity Alternative1 1-MeCPAI (Carboxy Analog) Alternative1->UV_Vis Alternative1->FTIR Alternative1->NMR Alternative1->MS Alternative1->Bioactivity Alternative2 Other Substituted Azo-Imidazoles Alternative2->UV_Vis Alternative2->FTIR Alternative2->NMR Alternative2->MS Alternative2->Bioactivity

Caption: Logical framework for the comparative analysis of MCPAI.

Future research should focus on correlating the detailed spectral characterization of MCPAI and its analogs with their biological activities. This will enable the development of a comprehensive understanding of their structure-activity relationships and facilitate the design of novel therapeutic agents.

References

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Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Chlorinated Azo-Imidazole Derivatives

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of chlorinated azo-imidazole derivatives, a class of compounds demonstrating significant potential in antimicrobial and anticancer app...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of chlorinated azo-imidazole derivatives, a class of compounds demonstrating significant potential in antimicrobial and anticancer applications. We will explore the synthetic rationale, the nuanced effects of chlorination on biological activity, and provide detailed, field-tested protocols for evaluating these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to advance their understanding and application of these promising molecules.

Introduction: The Rationale for Chlorinated Azo-Imidazoles

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis for numerous bioactive compounds due to its unique electronic properties and ability to engage in various biological interactions.[1][2] Similarly, the azo functional group (-N=N-) is a versatile pharmacophore, contributing to the biological activity of a wide range of compounds, including antimicrobial and anticancer agents.[3] The strategic combination of these two moieties into azo-imidazole scaffolds has yielded derivatives with notable therapeutic potential.

The introduction of chlorine atoms to this scaffold is a deliberate design choice aimed at modulating the molecule's physicochemical properties. It is empirically observed that chlorination can significantly enhance the biological activity of a molecule.[4][5] This enhancement is often attributed to several factors:

  • Increased Lipophilicity: The addition of chlorine generally increases a molecule's lipophilicity, which can improve its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.

  • Electronic Effects: As an electron-withdrawing group, chlorine can alter the electron density of the aromatic rings, influencing the molecule's reactivity and binding affinity to biological targets.

  • Metabolic Stability: Chlorination can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.

This guide will dissect these effects within the context of azo-imidazole derivatives, providing a framework for the rational design of more potent and selective therapeutic agents.

Synthesis of Chlorinated Azo-Imidazole Derivatives

The synthesis of chlorinated azo-imidazole derivatives typically follows a multi-step pathway, beginning with the diazotization of a chlorinated aromatic or heteroaromatic amine, followed by a coupling reaction with an imidazole derivative.

General Synthetic Pathway

A common synthetic route involves the following key steps:

  • Diazotization: A primary aromatic amine, substituted with one or more chlorine atoms, is treated with a cold solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) to form a diazonium salt.[6]

  • Azo Coupling: The resulting diazonium salt is then coupled with an imidazole derivative. The position of the azo linkage on the imidazole ring can be controlled by the reaction conditions and the substitution pattern of the imidazole starting material.

The following diagram illustrates a generalized synthetic workflow:

G cluster_synthesis Synthesis Workflow Start Chlorinated Aromatic Amine + Imidazole Derivative Diazotization Diazotization (NaNO2, HCl, 0-5°C) Start->Diazotization Diazonium_Salt Chlorinated Diazonium Salt Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling Reaction Diazonium_Salt->Azo_Coupling Product Chlorinated Azo-Imidazole Derivative Azo_Coupling->Product Purification Purification (e.g., Recrystallization) Product->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization Final_Product Pure Chlorinated Azo-Imidazole Derivative Characterization->Final_Product

Caption: Generalized workflow for the synthesis of chlorinated azo-imidazole derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of chlorinated azo-imidazole derivatives is intricately linked to the number and position of chlorine atoms, as well as the overall molecular architecture. While a comprehensive SAR study on a single, unified series of these specific compounds is not yet available in the public literature, we can infer key relationships by synthesizing data from related compound classes.

Impact of Chlorination on Antimicrobial Activity

In many heterocyclic antimicrobials, the presence of chlorine is associated with enhanced activity. For chlorinated azo-imidazole derivatives, the following SAR trends are anticipated:

  • Position of Chlorine: Chlorination on the phenyl ring attached to the azo group is expected to have a significant impact. A chlorine atom at the para-position often leads to a notable increase in antimicrobial potency. This is likely due to a combination of favorable electronic effects and increased lipophilicity, facilitating interaction with bacterial cell membranes.

  • Number of Chlorine Atoms: Dichloro-substituted derivatives may exhibit greater activity than their mono-chloro counterparts, although this is not always a linear relationship. The relative positions of the chlorine atoms are crucial. For instance, 2,4-dichloro substitution can be particularly effective.

  • Chlorination of the Imidazole Ring: Direct chlorination of the imidazole ring can also modulate activity. However, this can sometimes lead to increased cytotoxicity, necessitating a careful balance between efficacy and safety.

The following diagram illustrates the key structural features influencing antimicrobial activity:

G cluster_sar Antimicrobial SAR of Chlorinated Azo-Imidazoles Core Azo-Imidazole Core Chlorine_Phenyl Chlorine on Phenyl Ring (Position and Number) Core->Chlorine_Phenyl modulates Chlorine_Imidazole Chlorine on Imidazole Ring Core->Chlorine_Imidazole modulates Other_Substituents Other Substituents (e.g., -OH, -CH3) Core->Other_Substituents modulates Activity Antimicrobial Activity Chlorine_Phenyl->Activity influences Chlorine_Imidazole->Activity influences Other_Substituents->Activity influences

Caption: Key structural determinants of antimicrobial activity in chlorinated azo-imidazoles.

Impact of Chlorination on Anticancer Activity

The anticancer potential of imidazole derivatives can be attributed to their ability to interfere with key cellular processes such as DNA replication and repair, leading to apoptosis.[7] Chlorination can further enhance these effects.

  • Enhanced Kinase Inhibition: Many kinase inhibitors feature chlorinated aromatic moieties. The chlorine atoms can form specific halogen bonds with the kinase active site, leading to enhanced binding affinity and inhibitory potency.

  • Modulation of Cytotoxicity: Benzenesulfonamide-bearing imidazole derivatives containing 4-chloro and 3,4-dichloro substituents have been identified as highly active anticancer compounds.[5] This suggests that similar substitution patterns on the phenylazo moiety of azo-imidazoles could yield potent cytotoxic agents.

  • Selectivity: The position of the chlorine atom can influence the selectivity of the compound for cancer cells over normal cells. This is a critical consideration in the design of safer chemotherapeutic agents.

Comparative Data Summary

The following table summarizes the expected impact of chlorination on the biological activity of azo-imidazole derivatives based on general principles and findings from related compound classes.

FeatureNon-Chlorinated DerivativeMono-Chlorinated Derivative (e.g., 4-chloro)Di-Chlorinated Derivative (e.g., 2,4-dichloro)Rationale for Activity Change
Antimicrobial Activity (MIC) ModeratePotentially Lower (Improved Activity)Potentially Lowest (Highest Activity)Increased lipophilicity enhances membrane permeability. Electronic effects modulate target binding.
Anticancer Activity (IC50) ModeratePotentially Lower (Improved Activity)Potentially Lowest (Highest Activity)Halogen bonding can enhance kinase inhibition. Increased lipophilicity can improve cellular uptake.
Cytotoxicity Low to ModerateModerateModerate to HighIncreased reactivity and off-target effects can contribute to higher cytotoxicity.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (medium only)

  • Solvent control (medium with the same concentration of solvent used for the test compounds)

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the microtiter plate wells containing MHB to achieve a range of final concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well (except the negative control) to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Analysis and Future Directions

Chlorinated azo-imidazole derivatives represent a promising class of compounds with tunable biological activities. The strategic introduction of chlorine atoms offers a powerful tool for optimizing their antimicrobial and anticancer properties. However, a key challenge remains in balancing the enhanced potency with potential increases in cytotoxicity.

Future research should focus on the synthesis and systematic evaluation of a comprehensive library of these derivatives to establish a more definitive and quantitative SAR. This should include:

  • A wider range of chlorination patterns on both the phenyl and imidazole rings.

  • The introduction of other substituents to fine-tune the electronic and steric properties of the molecules.

  • In-depth mechanistic studies to elucidate the specific cellular targets and pathways affected by these compounds.

By adopting a rational, data-driven approach to the design and evaluation of chlorinated azo-imidazole derivatives, the scientific community can unlock their full therapeutic potential.

References

  • Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa. PMC. Retrieved from [Link]

  • Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Anticancer Evaluation of Chalcone functionality bearing Benzothiazol-oxazole-pyrazine as Anticancer Agents. ResearchGate. Retrieved from [Link]

  • Structure-Activity Relationship Modeling and Experimental Validation of the Imidazolium and Pyridinium Based Ionic Liquids as Potential Antibacterials of MDR Acinetobacter baumannii and Staphylococcus aureus. MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Retrieved from [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. Retrieved from [Link]

  • Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity. MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed. Retrieved from [Link]

  • Screening and activity analysis of compound 7a–7j using MTT assay (the concentration of the compounds was 20 μM). ResearchGate. Retrieved from [Link]

  • Comparison Study of Chlorinated Pesticides in Animal Products within fourteen Years in Jordan. ResearchGate. Retrieved from [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. PMC. Retrieved from [Link]

  • AZO COMPOUNDS WITH ANTIMICROBIAL ACTIVITY. Sciforum. Retrieved from [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. Retrieved from [Link]

  • MTT assay of the fourteen (14) synthetic compounds against (a)... ResearchGate. Retrieved from [Link]

  • Unveiling the structural aspects of novel azo-dyes with promising anti-virulence activity against MRSA: a deep dive into the spectroscopy via integrated experimental and computational approaches. PMC. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents: Molecular Docking, ADME Prediction, and Molecular Dynamics Simulations. MDPI. Retrieved from [Link]

  • MTT Assay Protocol. Springer Nature Experiments. Retrieved from [Link]

  • Synthesis and Characterization of Azo Compounds Containing O-Cresol and Beta-Naphthol Moieties and Study of Antimicrobial. Worldwidejournals.com. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole. As a novel azo compound...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole. As a novel azo compound containing an imidazole moiety, it requires careful management in the laboratory to mitigate potential hazards. This guide is designed to be a practical resource, ensuring that all operations are conducted with the highest degree of safety and scientific integrity.

Hazard Identification and Risk Assessment

  • Azo Compounds: Azo dyes are generally considered mildly toxic but should be handled with care. Some diazonium salts, which are precursors to azo compounds, can be explosive when dry and should always be kept in solution. Azo compounds may cause skin and respiratory irritation.

  • Imidazole Derivatives: Imidazole and its derivatives can be corrosive and cause severe skin burns and eye damage. They can also be harmful if swallowed and may cause respiratory irritation.

Based on this information, 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole should be treated as a hazardous substance with the potential for skin and eye irritation or corrosion, respiratory tract irritation, and toxicity if ingested.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure to 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) - Full-face respirator with appropriate particulate filter- Chemical-resistant gloves (double-gloving recommended)- Chemical splash goggles and face shield- Laboratory coat or chemical-resistant suit- Closed-toe shoesTo prevent inhalation of airborne particles and protect eyes and skin from contact.
Solution Preparation and Handling - Chemical-resistant gloves- Chemical splash goggles- Laboratory coat- Closed-toe shoesTo protect against splashes and accidental skin contact.
Running Reactions and Work-up - Chemical-resistant gloves- Chemical splash goggles- Laboratory coat- Work in a certified chemical fume hoodTo contain any volatile components or aerosols and protect from splashes.

It is imperative that all PPE be inspected before use and that personnel are properly trained in its correct application, removal, and disposal.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow provides a procedural guide for the safe handling of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole from receipt to disposal.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling cluster_Disposal Disposal Receipt_Storage Receipt & Secure Storage Risk_Assessment Conduct Risk Assessment Receipt_Storage->Risk_Assessment Before use PPE_Donning Don Appropriate PPE Risk_Assessment->PPE_Donning Based on task Weighing Weighing in Fume Hood PPE_Donning->Weighing Enter designated area Solubilization Solubilization Weighing->Solubilization Reaction_Setup Reaction Setup Solubilization->Reaction_Setup Decontamination Decontaminate Work Area Reaction_Setup->Decontamination After experiment Waste_Segregation Segregate Waste Decontamination->Waste_Segregation PPE_Doffing Doff PPE Correctly Waste_Segregation->PPE_Doffing Waste_Collection Label & Store Waste Waste_Segregation->Waste_Collection Disposal_Request Submit Disposal Request Waste_Collection->Disposal_Request

Caption: Workflow for handling 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.

  • The storage container should be clearly labeled with the chemical name and all relevant hazard warnings.

  • Keep the container tightly sealed when not in use.

Weighing and Aliquoting
  • All weighing and aliquoting of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.

  • Use appropriate anti-static techniques to avoid generating dust.

  • Clean up any spills immediately using dry clean-up procedures.

Solution Preparation and Use
  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Handle all solutions in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with the solution; always wear appropriate gloves and eye protection.

Emergency Procedures

Spills
  • Small Spills: For a small spill that can be cleaned up safely, wear the appropriate PPE, absorb the material with an inert absorbent, and place it in a sealed container for disposal.

  • Large Spills: In the event of a large spill, evacuate the area immediately and alert emergency services.

Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed, and compatible waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and appropriately labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Procedure
  • All waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Complete a chemical waste collection request form and arrange for pickup by your institution's environmental health and safety department.

  • Never dispose of this chemical down the drain.

Conclusion

The safe handling of 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole is paramount for protecting laboratory personnel and the environment. By adhering to the guidelines outlined in this document, researchers can minimize risks and maintain a safe working environment. This guide should be used in conjunction with a thorough, task-specific risk assessment and all applicable institutional and regulatory safety protocols.

References

  • Apollo Scientific. (2022, May 17). 2-(Chloromethyl)
  • Carl ROTH.
  • New England Biolabs. (2023, December 19).
  • Benchchem. An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Azo Dyes, with a Focus on Diazine Black Analogs.
  • Chemistry-For-Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube.
  • CHEMM. Personal Protective Equipment (PPE).
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Unknown.
  • Journal of Chemical Education.
  • Carl ROTH. Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH). Imidazole PUFFERAN® ≥99 %, p.a., Ultra Quality.
  • The Chinese University of Hong Kong, Education and Manpower Bureau and Hong Kong Examinations and Assessment Authority. *Experiment
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